molecular formula C14H12BrNO2 B5073497 3-bromo-N-(2-methoxyphenyl)benzamide CAS No. 164290-79-3

3-bromo-N-(2-methoxyphenyl)benzamide

Número de catálogo: B5073497
Número CAS: 164290-79-3
Peso molecular: 306.15 g/mol
Clave InChI: YFFPYZAYSRBTHW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-bromo-N-(2-methoxyphenyl)benzamide is a useful research compound. Its molecular formula is C14H12BrNO2 and its molecular weight is 306.15 g/mol. The purity is usually 95%.
The exact mass of the compound 3-bromo-N-(2-methoxyphenyl)benzamide is 305.00514 g/mol and the complexity rating of the compound is 285. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86996. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-bromo-N-(2-methoxyphenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-N-(2-methoxyphenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-bromo-N-(2-methoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2/c1-18-13-8-3-2-7-12(13)16-14(17)10-5-4-6-11(15)9-10/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFPYZAYSRBTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501291269
Record name 3-Bromo-N-(2-methoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501291269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164290-79-3
Record name 3-Bromo-N-(2-methoxyphenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=164290-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-N-(2-methoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501291269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

The Ortho-Methoxy Lock: Engineering N-(2-Methoxyphenyl)benzamide Derivatives for CNS and Oncology Targets

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

The


-(2-methoxyphenyl)benzamide scaffold represents a privileged structure in medicinal chemistry, distinguished by its unique conformational properties. Unlike flexible linear amides, the ortho-methoxy group on the aniline ring facilitates an intramolecular hydrogen bond with the amide nitrogen. This "Ortho-Methoxy Lock" planarizes the molecule, mimicking the rigidity of tricyclic heterocycles while maintaining the lipophilicity required for blood-brain barrier (BBB) penetration.

This guide details the biological characterization of these derivatives, focusing on two distinct therapeutic vectors:

  • CNS Modulation: Dopamine D2/D3 antagonism and Cholinesterase inhibition.

  • Oncology: Tubulin polymerization inhibition and HDAC modulation.

Medicinal Chemistry Rationale: The "Ortho-Effect"

The biological potency of this series is governed by the rotational restriction of the amide bond.

Structural Dynamics
  • Conformational Locking: The 2-methoxy oxygen acts as a hydrogen bond acceptor for the amide NH. This creates a pseudo-six-membered ring, locking the phenyl ring coplanar with the amide group.

  • Lipophilicity: The methoxy group increases logP, enhancing passive diffusion across the BBB, a critical feature for CNS-active ligands like Epidepride and Sulpiride analogs.

  • Metabolic Stability: The ortho-substitution sterically hinders amidase attack, prolonging plasma half-life compared to para-substituted isomers.

Visualization: Structure-Activity Relationship (SAR)

The following diagram outlines the divergent SAR pathways for CNS versus Antiproliferative activity.

SAR_Logic Core Core Scaffold N-(2-methoxyphenyl)benzamide Sub_R1 Ring A (Aniline) Mods: 5-Halo / 4-Amino Core->Sub_R1 Substitution Sub_R2 Ring B (Benzoic) Mods: 3,5-dimethoxy / Sulfonamides Core->Sub_R2 Substitution CNS CNS Activity (D2/D3 & AChE) Cancer Antiproliferative (Tubulin/HDAC) Sub_R1->CNS 5-Halo (Cl/Br) Increases D2 affinity Sub_R1->Cancer Sulfamoyl groups (Cell Cycle Arrest) Sub_R2->CNS Lipophilic groups Enhance BBB crossing Sub_R2->Cancer 3,4,5-trimethoxy (Colchicine site binding)

Figure 1: Divergent SAR pathways. The core 2-methoxy motif is essential for scaffold rigidity, while peripheral substitutions dictate target selectivity.

Primary Biological Targets

CNS: Dopaminergic & Cholinergic Modulation

Derivatives of


-(2-methoxyphenyl)benzamide are structural congeners of Salicylamides  and Benzamides  (e.g., Remoxipride).
  • Dopamine D2/D3 Antagonism: The 2-methoxy group mimics the electron-donating properties required for interaction with the serine residues in the D2 receptor binding pocket. 5-bromo-2,3-dimethoxybenzamide derivatives (related to Epidepride) show picomolar affinity [1].

  • Acetylcholinesterase (AChE) Inhibition: Recent studies utilize the

    
    -(2-methoxyphenyl) moiety as a dual-binding ligand. The methoxy group forms 
    
    
    
    -
    
    
    stacking interactions with Trp286 in the peripheral anionic site (PAS) of AChE, while the amide carbonyl hydrogen bonds with the catalytic site [2].
Oncology: Cytotoxicity & Apoptosis[1]
  • Tubulin Inhibition: When the benzoic acid ring (Ring B) is substituted with a 3,4,5-trimethoxy pattern, the molecule mimics Combretastatin A-4 . The 2-methoxy group on Ring A restricts rotation, forcing the molecule into a "cis-like" conformation necessary to bind to the colchicine site of tubulin, causing G2/M cell cycle arrest [3].

  • HDAC Inhibition:

    
    -substituted benzamides (analogs of Entinostat) utilize the amide zinc-binding group (ZBG). The 2-methoxy substitution on the "cap" group improves selectivity for HDAC1/2 over HDAC6 by filling the hydrophobic channel rim [4].
    

Experimental Protocols

Chemical Synthesis: General Coupling Procedure

To ensure high yield and purity, a carbodiimide-mediated coupling is preferred over acid chlorides for sensitive methoxy groups.

Reagents:

  • 2-Methoxyaniline (1.0 eq)

  • Substituted Benzoic Acid (1.1 eq)

  • EDC

    
    HCl (1.2 eq)
    
  • HOBt (1.2 eq)

  • DIPEA (3.0 eq) in DMF/DCM.

Workflow Visualization:

Synthesis_Workflow Start Start: Reagents Prep 2-Methoxyaniline + Ar-COOH Activation Activation Phase Add EDC/HOBt to Acid (0°C, 30 min) Start->Activation Coupling Coupling Phase Add Amine + DIPEA (RT, 12-24h) Activation->Coupling Quench Workup Dilute w/ EtOAc, Wash: 1. 1N HCl (Remove amine) 2. Sat. NaHCO3 (Remove acid) 3. Brine Coupling->Quench Purification Purification Recrystallization (EtOH) or Column Chromatography Quench->Purification

Figure 2: Optimized EDC/HOBt coupling workflow for benzamide synthesis.

Biological Assay: AChE Inhibition (Modified Ellman's Method)

This protocol quantifies the neuroprotective potential of the derivatives.

Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine.[1] Thiocholine reacts with DTNB (Ellman's reagent) to produce 5-thio-2-nitrobenzoic acid (TNB), which absorbs at 412 nm.

Step-by-Step Protocol:

  • Buffer Prep: Prepare 0.1 M phosphate buffer (pH 8.0).

  • Enzyme Mix: Dissolve AChE (from Electrophorus electricus) in buffer to 0.03 U/mL.

  • Inhibitor Incubation:

    • Add 140

      
      L buffer to 96-well plate.
      
    • Add 20

      
      L of test compound (dissolved in DMSO, final conc. range 0.1 - 100 
      
      
      
      M).
    • Add 20

      
      L AChE solution.
      
    • Incubate at 25°C for 15 minutes. (Critical for equilibrium binding).

  • Substrate Addition: Add 10

    
    L of DTNB (10 mM) and 10 
    
    
    
    L of ATCh (10 mM).
  • Measurement: Monitor Absorbance (412 nm) every 30s for 5 minutes using a microplate reader.

  • Calculation: Determine IC

    
     by plotting % Inhibition vs. Log[Concentration].
    

Data Presentation Template:

Compound IDR1 (Aniline)R2 (Benzoic)AChE IC

(

M)
BuChE IC

(

M)
Selectivity Index
MB-01 2-OMeH>100>100-
MB-05 2-OMe, 5-Cl3,4-dimethoxy12.5

1.2
45.2

3.1
3.6
Donepezil (Control)-0.04

0.01
5.2

0.4
130
Biological Assay: In Vitro Cytotoxicity (MTT Assay)

Used to validate antiproliferative activity against cancer lines (e.g., MCF-7, HCT-116).[2]

Step-by-Step Protocol:

  • Seeding: Plate cells (5

    
     10
    
    
    
    cells/well) in 96-well plates; incubate 24h.
  • Treatment: Add test compounds (serial dilutions in DMSO, max 0.5% DMSO final). Incubate for 48h or 72h.

  • MTT Addition: Add 20

    
    L MTT solution (5 mg/mL in PBS). Incubate 4h at 37°C.
    
    • Mechanism: Viable mitochondria reduce yellow MTT to purple formazan.

  • Solubilization: Aspirate medium carefully. Add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Quantification: Measure Absorbance at 570 nm.

References

  • ResearchGate. Chemical structure - biological activity relationship in the group of benzamide compounds II. (Epidepride and D2 antagonism).[3]

  • MDPI (Biomolecules). 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase.[4] (Structural analogs showing AChE/BuChE inhibition).

  • ACG Publications. Synthesis and antiproliferative activities against breast cancer of N-(benzimidazol-2-yl)-substituted benzamide derivatives. (Anticancer activity of methoxy-benzamides).[5][6][7]

  • Bentham Science. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.[6][8] (HDAC inhibition context).

  • Semantic Scholar. Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. (Specific 2-methoxy-5-chloro series).

Sources

Cheminformatics and Synthetic Utility of 3-bromo-N-(2-methoxyphenyl)benzamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 3-bromo-N-(2-methoxyphenyl)benzamide , a critical biaryl amide scaffold used extensively in Fragment-Based Drug Discovery (FBDD). While often serving as an intermediate, this specific structural motif—combining an electron-withdrawing halogen (3-bromo) with an electron-donating ortho-methoxy group—possesses unique steric and electronic properties that make it a "privileged structure" in kinase inhibition (particularly FGFR/VEGFR pathways) and transient receptor potential (TRP) channel modulation.

This document details the molecule's digital identity, optimized synthetic protocols for sterically hindered amidation, and computational workflows for docking studies.

Part 1: Chemical Identity & Digital Representation

Precise digital interoperability is essential for cheminformatics workflows. The following strings are generated according to IUPAC canonicalization rules for database integration (PubChem, ChEMBL).

Core Identifiers
Identifier TypeString / Value
IUPAC Name 3-bromo-N-(2-methoxyphenyl)benzamide
Common Name N-(o-Anisyl)-3-bromobenzamide
Molecular Formula C₁₄H₁₂BrNO₂
Molecular Weight 306.16 g/mol
Exact Mass 305.0051
Machine-Readable Strings

SMILES (Canonical):

[1][2] InChI String:

InChIKey:

Part 2: Physicochemical Profile & Drug-Likeness

Understanding the physicochemical profile is critical for assessing bioavailability in early-stage discovery. The 3-bromo and 2-methoxy substituents create a "push-pull" electronic environment that influences solubility and metabolic stability.

PropertyValueInterpretation
cLogP ~3.8Moderately lipophilic; good membrane permeability but may require formulation aid.
H-Bond Donors 1 (Amide NH)Compliant with Lipinski's Rule of 5.
H-Bond Acceptors 2 (C=O, OMe)Compliant with Lipinski's Rule of 5.
Rotatable Bonds 3Low flexibility suggests good binding entropy (rigid scaffold).
TPSA 38.33 ŲHigh potential for Blood-Brain Barrier (BBB) penetration.

Part 3: Synthetic Methodology (Optimized Protocol)

The Challenge: Steric Hindrance & Nucleophilicity

Synthesizing this molecule requires coupling 3-bromobenzoic acid with 2-methoxyaniline (o-anisidine) .

  • Issue: The ortho-methoxy group on the aniline introduces steric bulk, hindering the nucleophilic attack of the nitrogen on the carbonyl carbon.

  • Solution: Standard coupling reagents (EDC/NHS) often result in sluggish yields (~40-60%). We utilize an Acid Chloride Activation method to drive the reaction to completion (>90% yield).

Reagents & Materials
  • Precursors: 3-Bromobenzoyl chloride (1.1 eq), 2-Methoxyaniline (1.0 eq).

  • Base: Pyridine (1.5 eq) or Triethylamine (2.0 eq).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Catalyst: DMAP (10 mol%) - Critical for overcoming steric hindrance.

Step-by-Step Protocol
  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.

  • Solvation: Dissolve 2-methoxyaniline (10 mmol) in anhydrous DCM (40 mL). Add Pyridine (15 mmol) and DMAP (1 mmol).

  • Addition: Cool the solution to 0°C. Add 3-bromobenzoyl chloride (11 mmol) dropwise over 15 minutes. Note: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The starting aniline spot (lower Rf, stains purple with ninhydrin) must disappear.

  • Quench & Workup:

    • Quench with 1M HCl (20 mL) to remove excess pyridine/aniline.

    • Wash organic layer with Sat. NaHCO₃ (remove unreacted acid).

    • Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield white needles.

Reaction Pathway Visualization

SynthesisPath Reactant1 3-Bromobenzoyl Chloride Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack (DCM, 0°C) Reactant2 2-Methoxyaniline (o-Anisidine) Reactant2->Intermediate Product 3-bromo-N-(2-methoxyphenyl) benzamide Intermediate->Product Elimination (DMAP Cat.) Byproduct HCl (Neutralized by Pyridine) Intermediate->Byproduct

Figure 1: Acid chloride mediated synthesis pathway overcoming ortho-steric hindrance.

Part 4: Biological Utility & Scaffold Logic[3]

This molecule is not merely a random amide; it is a Privileged Scaffold in medicinal chemistry.[3][4]

Pharmacophore Analysis
  • 3-Bromo Motif: Acts as a "handle" for further functionalization via Suzuki-Miyaura coupling (to add biaryl complexity) or interacts with hydrophobic pockets (e.g., the "gatekeeper" residue in kinases).

  • 2-Methoxy Motif: Provides an intramolecular hydrogen bond acceptor, locking the conformation of the amide bond (planarization), which mimics the adenine ring of ATP in kinase active sites.

Target Classes
  • Kinase Inhibitors (Type II): The benzamide linker is classic for Type II inhibitors (e.g., Sorafenib analogs) that bind to the DFG-out conformation of kinases like FGFR1 and VEGFR2 [1].

  • Tubulin Polymerization: Analogs of N-phenylbenzamides bind to the colchicine site of tubulin, disrupting microtubule dynamics in cancer cells [2].

SAR Optimization Decision Tree

SAR_Logic Start Scaffold: 3-bromo-N-(2-methoxyphenyl)benzamide Suzuki Suzuki Coupling (at 3-Br position) Start->Suzuki Solubility Solubility Optimization Start->Solubility Potency Potency Optimization Start->Potency Biaryl Biaryl Extension (Target: Kinase Hinge) Suzuki->Biaryl Pd(PPh3)4 Polar Add Morpholine/Piperazine (Target: Solvent Front) Solubility->Polar Buchwald-Hartwig H_Bond Change 2-OMe to 2-OH (Target: H-Bond Donor) Potency->H_Bond BBr3 Demethylation

Figure 2: Structural Activity Relationship (SAR) optimization logic for the 3-bromo benzamide scaffold.

Part 5: Computational Docking Workflow

To validate this molecule against a target (e.g., FGFR1), use the following preparation parameters in software like Schrödinger Glide or AutoDock Vina.

  • Ligand Prep:

    • Generate 3D conformers (OPLS3e force field).

    • Critical: Set the amide bond to trans (energetically favored).

    • Ionization: Neutral at pH 7.4.

  • Grid Generation:

    • Focus grid box on the ATP-binding hinge region.

    • Define the "Gatekeeper" residue (e.g., Val461 in FGFR1) as a constraint if testing the 3-bromo interaction.

References

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2018.[5]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.

  • The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery. BenchChem Technical Review.

  • PubChem Compound Summary: Benzamide Derivatives. National Center for Biotechnology Information.

Sources

The 5-Bromo-2-Methoxybenzamide Scaffold: A Privileged Architecture for GPCR Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

The Architectural Significance

In the realm of medicinal chemistry, "privileged structures" are molecular frameworks capable of providing high-affinity ligands for diverse biological targets. The meta-bromo ortho-methoxy benzamide scaffold (specifically the 5-bromo-2-methoxybenzamide isomer) represents a cornerstone in this category, particularly for G-Protein Coupled Receptors (GPCRs) such as the Dopamine D2/D3 and 5-HT4 families.

The Conformational Lock (Intramolecular Hydrogen Bonding)

The potency of this scaffold is not merely a function of its functional groups but of its defined spatial geometry. The ortho-methoxy group serves a critical structural role: it functions as a hydrogen bond acceptor for the amide nitrogen proton.

This Intramolecular Hydrogen Bond (IMHB) creates a pseudo-six-membered ring, locking the benzamide into a planar conformation. This planarity is thermodynamically favorable and reduces the entropic penalty upon binding to the receptor pocket.

  • Open State: High entropy, free rotation around the Aryl-Carbonyl bond.

  • Locked State: Low entropy, planar, mimics a fused bicyclic system (e.g., quinazoline), aligning the aromatic ring and the amide side chain vectors for optimal receptor interaction.

The "Meta" Bromo Handle

While the ortho-methoxy group handles conformation, the meta-bromine (position 5) serves as the primary vector for diversification.

  • Electronic Effect: The bromine atom modulates the pKa of the amide and the lipophilicity (LogP) of the core.

  • Synthetic Utility: It acts as a versatile "handle" for Palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald, Sonogashira), allowing the rapid generation of SAR (Structure-Activity Relationship) libraries without disrupting the essential pharmacophore.

Visualization: The Conformational Lock

The following diagram illustrates the transition from the high-energy "Open" state to the bioactive "Locked" state driven by the IMHB.

ConformationalLock OpenState Open Conformation (High Entropy) Interaction IMHB Formation (NH ... OMe) OpenState->Interaction Solvent Exclusion LockedState Locked Conformation (Planar Pseudo-Ring) Interaction->LockedState u0394G < 0 Receptor Receptor Binding Pocket (D2/D3) LockedState->Receptor Optimal Fit

Figure 1: The thermodynamic drive toward the planar bioactive conformation via intramolecular hydrogen bonding.

Synthetic Access & Regioselectivity

Synthesizing the core scaffold requires careful attention to regiochemistry. The 2-methoxy and 1-amide groups are both ortho/para directors, but they reinforce each other at positions 3 and 5.

  • Position 5 (Meta to amide, Para to methoxy): Sterically accessible and electronically favored for Electrophilic Aromatic Substitution (EAS). This is the standard "Linear" scaffold.

  • Position 3 (Meta to amide, Ortho to methoxy): Sterically crowded. Accessing this requires starting with 2,6-disubstituted precursors (e.g., 2,6-dimethoxybenzoic acid) or specific lithiation strategies.

Core Synthesis Workflow

The most robust route to the 5-bromo-2-methoxybenzamide core involves the bromination of o-anisic acid followed by amidation, or the direct bromination of salicylamide followed by O-methylation.

Preferred Route: Bromination of o-Anisic Acid

  • Substrate: 2-Methoxybenzoic acid.

  • Reagent: Bromine (

    
    ) in Acetic Acid or NBS in DMF.
    
  • Regioselectivity: Highly selective for the 5-position due to the strong para-directing effect of the methoxy group and the steric hindrance at position 3.

Experimental Protocols

Protocol A: Synthesis of 5-Bromo-2-methoxybenzamide

Objective: Gram-scale synthesis of the core scaffold.

Reagents:

  • 2-Methoxybenzamide (15.1 g, 100 mmol)

  • N-Bromosuccinimide (NBS) (19.6 g, 110 mmol)

  • Acetonitrile (ACN) (150 mL)

  • Ammonium Acetate (0.1 equiv, catalyst)

Step-by-Step Methodology:

  • Dissolution: In a 500 mL round-bottom flask, dissolve 2-methoxybenzamide in ACN. Add Ammonium Acetate.

  • Addition: Cool the solution to 0°C. Add NBS portion-wise over 30 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

    • Validation Point: Monitor by TLC (50:50 EtOAc/Hexane). The starting material (

      
      ) should disappear, replaced by a less polar product (
      
      
      
      ).
  • Quench: Pour the reaction mixture into 500 mL of ice-cold water. The product will precipitate as a white solid.

  • Purification: Filter the solid. Wash with 10%

    
     (to remove bromine traces) and water. Recrystallize from Ethanol.[1]
    
  • Yield: Expected yield 85-92%. Melting point: 154-156°C.

Protocol B: Suzuki-Miyaura Cross-Coupling (Library Generation)

Objective: Functionalization of the C5 position with aryl boronic acids.

Reagents:

  • 5-Bromo-2-methoxybenzamide (1.0 equiv)

  • Aryl Boronic Acid (

    
    ) (1.2 equiv)
    
  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: In a microwave vial or pressure tube, combine the scaffold, boronic acid, and base. Suspend in the solvent mixture. Sparge with Argon for 10 minutes.

    • Why? Oxygen poisons the Pd(0) species. Thorough degassing is critical for consistent yields.

  • Catalysis: Add the Pd catalyst quickly against a positive pressure of Argon. Seal the vessel.

  • Heating: Heat to 90°C for 12 hours (thermal) or 110°C for 30 minutes (microwave).

  • Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with brine.

  • Purification: Flash column chromatography.

Data Summary Table: Typical Coupling Results

Boronic Acid (

)
Electronic NatureReaction Time (Therm)Yield (%)Notes
PhenylNeutral8 h92%Standard benchmark
4-FluorophenylElectron Poor6 h95%Fast oxidative addition
4-MethoxyphenylElectron Rich12 h81%Slower transmetallation
3-PyridylHeterocyclic14 h75%Potential Pd coordination

Divergent Synthesis Workflow

The following diagram outlines the logical flow from raw materials to a diversified library, highlighting the decision points for regiochemistry and functionalization.

SynthesisWorkflow Start Start: 2-Methoxybenzoic Acid Step1 Bromination (Br2/AcOH or NBS) Start->Step1 Intermediate 5-Bromo-2-methoxybenzoic acid Step1->Intermediate Step2 Amidation (SOCl2 then NH3) Intermediate->Step2 Scaffold SCAFFOLD: 5-Bromo-2-methoxybenzamide Step2->Scaffold Suzuki Suzuki Coupling (Biaryls) Scaffold->Suzuki Pd(0) / Ar-B(OH)2 Buchwald Buchwald-Hartwig (Amines) Scaffold->Buchwald Pd(0) / R-NH2 Sonogashira Sonogashira (Alkynes) Scaffold->Sonogashira Pd(0) / CuI / Alkyne

Figure 2: Divergent synthetic pathway for library generation from the core scaffold.

Medicinal Chemistry Applications & SAR

The 5-bromo-2-methoxybenzamide scaffold is historically significant in the development of substituted benzamides , a class of antipsychotics.

Target Engagement: Dopamine Receptors

Compounds derived from this scaffold (e.g., analogs of Bromopride ) exhibit high affinity for Dopamine D2 and D3 receptors.

  • Mechanism: The planar benzamide moiety inserts into a narrow cleft in the receptor, interacting with conserved serine residues via the amide and methoxy groups.

  • Side Chain: The amide nitrogen is typically substituted with a basic side chain (e.g., (1-ethylpyrrolidin-2-yl)methyl in Remoxipride) which forms a salt bridge with a conserved Aspartate residue (Asp 3.32) in the GPCR transmembrane domain.

Structure-Activity Relationship (SAR) Rules
  • The Methoxy Group: Essential. Replacement with -H or bulkier groups (e.g., -OiPr) disrupts the IMHB or creates steric clash, drastically reducing affinity [1].

  • The 5-Position (Meta): Tolerates lipophilic bulk. Replacing the Bromine with aryl or heteroaryl rings (via Suzuki coupling) can access an auxiliary binding pocket, improving subtype selectivity (e.g., D3 vs D2 selectivity).

  • The Amide Nitrogen: Must be secondary (

    
    ). Tertiary amides lose the ability to donate a hydrogen bond to the receptor and often suffer from steric clash.
    

References

  • Intramolecular hydrogen bonding in ortho-methoxy benzamides: Title: 3-Hydroxy-2-methoxybenzamide. Source: National Institutes of Health (NIH) - PMC. Link:[Link]

  • SAR of Substituted Benzamides (D2 Antagonists): Title: Potential antipsychotic agents.[2][3] Synthesis and stereoselective dopamine D-2 receptor blockade.[3][4] Source: PubMed. Link:[Link]

  • General Suzuki-Miyaura Mechanism: Title: Suzuki Coupling - Organic Chemistry Portal. Source: Organic-Chemistry.org. Link:[Link]

  • Scaffold Hopping and Drug Discovery: Title: Scaffold Hopping in Drug Discovery. Source: NIPER. Link:[Link]

Sources

Technical Whitepaper: Solubility Profiling of 3-bromo-N-(2-methoxyphenyl)benzamide in DMSO

[1]

Executive Summary

This technical guide provides a comprehensive solubility profile and handling protocol for 3-bromo-N-(2-methoxyphenyl)benzamide (MW: ~306.16 g/mol ), a lipophilic small molecule scaffold frequently utilized in medicinal chemistry as a precursor for kinase inhibitors (e.g., FGFR1, EV71) and tubulin-targeting agents.[1]

While Dimethyl Sulfoxide (DMSO) is the universal solvent for this class of benzamides, improper handling often leads to compound precipitation upon aqueous dilution —a silent failure mode in biochemical assays. This guide synthesizes physicochemical analysis with field-proven experimental protocols to ensure data integrity in drug discovery workflows.

Physicochemical Context & Theoretical Profile[1][2][3][4][5]

Before initiating wet-lab workflows, researchers must understand the intrinsic properties driving the solubility behavior of this compound.[2] The presence of the bromine atom (lipophilic) and the methoxy group (weak H-bond acceptor) on the aromatic rings dictates a low aqueous solubility but high organic solubility profile.

Table 1: Physicochemical Baseline
ParameterValue (Approx.)Implication for Solubility
Molecular Weight 306.16 g/mol Small molecule; generally favorable kinetics.[1]
cLogP 3.5 – 4.2Highly lipophilic. Partitioning favors organic solvents.
H-Bond Donors 1 (Amide -NH)Limited water interaction; relies on DMSO dipole interaction.
H-Bond Acceptors 2 (Amide -O, -OCH₃)Moderate capacity for H-bonding with solvent.[1]
TPSA ~40-50 ŲLow polar surface area, reinforcing lipophilicity.[1]
Predicted DMSO Solubility > 50 mM Excellent. Suitable for high-concentration stocks.
Predicted Aqueous Solubility < 50 µM Critical Risk. High probability of "crashing out" in media.

Analyst Note: The "Solubility Cliff" for this compound typically occurs when the DMSO stock is diluted into aqueous buffer to a final concentration exceeding 50 µM or when the final DMSO concentration drops below 1% (v/v) without carrier proteins (like BSA).

DMSO Solubility Specifications

Thermodynamic vs. Kinetic Solubility
  • Thermodynamic Solubility (Equilibrium): In pure DMSO, this compound is expected to reach saturation between 50 mM and 100 mM at 25°C. This is the "true" solubility limit.

  • Kinetic Solubility (Metastable): Rapid dilution may temporarily sustain higher concentrations, but these are unstable. Do not rely on supersaturated solutions for storage.

Recommended Stock Concentration

For standard high-throughput screening (HTS) or lead optimization:

  • Standard Stock: 10 mM (Safe, stable at -20°C).

  • High-Concentration Stock: 50 mM (Requires vortexing/sonication; risk of precipitation upon freeze-thaw cycles).

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (Standard)

Objective: Create a stable, verified stock solution for downstream assays.

Materials:

  • Compound: 3-bromo-N-(2-methoxyphenyl)benzamide (Solid).[1]

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Vessel: Amber glass vial (borosilicate) to prevent photodegradation.

Step-by-Step Procedure:

  • Weighing: Accurately weigh 3.06 mg of solid compound into a tared amber vial.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

    • Calculation:

      
      . 
      
      
      .
  • Dissolution: Vortex vigorously for 30 seconds. If solid particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Visual Inspection: Hold the vial against a light source. The solution must be optically clear with no particulate matter.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

Protocol B: The "Solubility Cliff" Assessment (Precipitation Check)

Objective: Determine the maximum safe concentration in your specific assay buffer (e.g., PBS, Cell Culture Media).

Methodology: Nephelometry or Visual Turbidity Check.

  • Prepare Buffer: Dispense 198 µL of assay buffer (e.g., PBS pH 7.4) into a clear 96-well plate.

  • Serial Addition: Spike 2 µL of the DMSO stock (at various concentrations: 1 mM, 5 mM, 10 mM) into the buffer wells.

  • Incubation: Shake at 500 rpm for 1 hour at Room Temperature.

  • Readout: Measure Absorbance at 600 nm (OD600) or inspect for cloudiness.

    • Clear (OD < 0.05): Soluble.[2][3][4][5]

    • Turbid (OD > 0.1): Precipitated.

Visualized Workflows

Workflow 1: Stock Solution Integrity Check

This logic gate ensures that only valid, fully dissolved stocks enter the experimental pipeline.

StockPrepStartSolid Compound(3-bromo-N-(2-methoxyphenyl)benzamide)WeighWeigh Mass(Target: 10 mM)Start->WeighAddDMSOAdd Anhydrous DMSO(Vortex 30s)Weigh->AddDMSOInspectVisual Inspection(Clear Solution?)AddDMSO->InspectSonicateSonicate(37°C, 5 min)Inspect->SonicateNo (Particulates)QC_PassQC PASSAliquot & Store -20°CInspect->QC_PassYesQC_FailQC FAILCheck Purity/Salt FormInspect->QC_FailStill CloudySonicate->Inspect

Figure 1: Decision tree for the preparation and validation of benzamide stock solutions in DMSO.

Workflow 2: Aqueous Dilution & Precipitation Risk

This diagram illustrates the mechanism of "crashing out" when a lipophilic benzamide is introduced to an aqueous environment.

SolubilityCliffDMSO_StockDMSO Stock(Solvated by DMSO Dipoles)DilutionDilution into Buffer(Water Molecules IntroduceHigh Polarity)DMSO_Stock->DilutionCompetitionSolvent Competition(Water-DMSO H-bonding)Dilution->CompetitionAggregationHydrophobic Aggregation(Benzamide-Benzamide Stacking)Competition->Aggregation[C] > LimitStableStable Dispersion(< Solubility Limit)Competition->Stable[C] < LimitPrecipitationPrecipitation(Assay Failure)Aggregation->Precipitation

Figure 2: The "Solubility Cliff" mechanism. High lipophilicity drives aggregation when DMSO solvation shells are stripped away by water.

Troubleshooting & Best Practices

Problem: "The compound precipitated immediately upon adding to cell media."
  • Root Cause: Localized high concentration (shock precipitation).

  • Solution: Do not pipette the DMSO stock directly into a static volume of media. Instead, swirl the media rapidly while slowly adding the DMSO stock to ensure rapid dispersion. Alternatively, perform an intermediate dilution step (e.g., 10 mM Stock → 100 µM in 10% DMSO → Final Assay Concentration).

Problem: "The stock solution froze during storage and now has crystals."
  • Root Cause: DMSO freezes at 19°C. Repeated freeze-thaw cycles can induce crystal nucleation.

  • Solution: Warm the vial to 37°C and vortex until fully redissolved. Never pipette from a suspension; the concentration will be unknown.

Problem: "My IC50 values are varying wildly."
  • Root Cause: Likely working above the solubility limit, leading to variable effective concentrations.

  • Solution: Run the Protocol B (Precipitation Check) to define the safe upper limit for your specific buffer system.

References

  • BenchChem. (2025).[3][6] Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6. Retrieved from

  • National Institutes of Health (NIH). (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives. PubMed Central. Retrieved from

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for solubility profiling principles).
  • PubChem. (2024).[7] Compound Summary: 3-bromo-N-(2-methoxyphenyl)benzamide.[1] Retrieved from

literature review of 3-bromobenzamide derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical review of 3-bromobenzamide (3-BBA) derivatives, focusing on their role in medicinal chemistry as Poly(ADP-ribose) polymerase (PARP) inhibitors, potential antiviral agents, and synthetic scaffolds.

Executive Summary

3-Bromobenzamide (3-BBA) is a halogenated benzamide derivative widely recognized as a prototype inhibitor of the nuclear enzyme Poly(ADP-ribose) polymerase (PARP). While 3-aminobenzamide (3-AB) is historically the most cited reference compound, 3-BBA offers distinct structure-activity relationship (SAR) insights due to the lipophilic and electronic properties of the bromine substituent.

In modern medicinal chemistry, 3-BBA derivatives serve two primary functions:

  • Pharmacological Probes: As competitive inhibitors of NAD+ at the PARP catalytic site, used to study DNA repair mechanisms, ischemia-reperfusion injury, and chemosensitization.

  • Synthetic Scaffolds: The 3-bromo "handle" allows for rapid diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to generate library arrays of 3-arylbenzamides.

Mechanistic Foundation: PARP Inhibition

The primary therapeutic utility of 3-BBA derivatives stems from their ability to inhibit PARP-1 and PARP-2. These enzymes are critical sensors of DNA single-strand breaks (SSBs).

Mechanism of Action

3-BBA mimics the nicotinamide moiety of Nicotinamide Adenine Dinucleotide (NAD+), the natural substrate of PARP.

  • Binding Mode: The carboxamide group forms critical hydrogen bonds with the backbone of Gly863 and the side chain of Ser904 (human PARP-1 numbering) within the catalytic pocket.

  • Role of Bromine: The bromine atom at the 3-position occupies a hydrophobic pocket, improving binding affinity compared to the unsubstituted benzamide through halogen bonding and lipophilic interactions.

Signaling Pathway: Synthetic Lethality

In BRCA-deficient cancer cells, PARP inhibition leads to the accumulation of SSBs, which convert to double-strand breaks (DSBs) during replication. This triggers cell death via "synthetic lethality."

PARP_Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP1_Bind PARP-1 Recruitment DNA_Damage->PARP1_Bind NAD_Consumption NAD+ Consumption (Poly-ADP-ribosylation) PARP1_Bind->NAD_Consumption Normal Physiology Replication DNA Replication Fork Collapse PARP1_Bind->Replication If Inhibited (Trapping) Repair Recruitment of XRCC1/Ligase III (DNA Repair) NAD_Consumption->Repair Inhibitor 3-Bromobenzamide (Competitive Inhibition) Inhibitor->PARP1_Bind Blocks Catalytic Site DSB Double-Strand Break (DSB) Replication->DSB CellDeath Apoptosis (Synthetic Lethality) (In BRCA-/- Cells) DSB->CellDeath No Homologous Recombination

Caption: Mechanism of PARP inhibition by 3-bromobenzamide leading to synthetic lethality in DNA-repair deficient cells.

Structure-Activity Relationship (SAR)

The SAR of 3-BBA derivatives focuses on three regions: the amide headgroup, the phenyl ring, and the 3-position substituent.

Comparative Potency Analysis

The electronic nature of the 3-substituent significantly influences inhibitory potency (IC50).

CompoundSubstituent (R)IC50 (PARP-1)Electronic EffectLipophilicity (LogP)
Benzamide-H> 50 µMNeutralLow
3-Aminobenzamide-NH2~ 30 µMElectron DonatingLow
3-Bromobenzamide -Br ~ 2 - 10 µM Electron Withdrawing High
3-Methoxybenzamide-OCH3~ 5 - 15 µMElectron DonatingModerate
Olaparib (Ref)(Complex)~ 5 nMN/AHigh

Key Insight: The 3-bromo group enhances potency relative to the parent benzamide by filling a hydrophobic sub-pocket in the active site. However, it lacks the extended scaffold features of nanomolar inhibitors (like Olaparib) that interact with the adenosine-binding pocket.

Medicinal Chemistry Applications & Derivatives[1][2]

A. N-Substituted 3-Bromobenzamides (Antiviral & Anticancer)

Derivatization at the amide nitrogen is the most common modification.

  • Anticancer (Benzohydrazides): 2/3-bromo-N'-(substituted benzylidene)benzohydrazides have shown cytotoxicity against cancer cell lines.[1] The hydrazide linker extends the molecule, potentially allowing for additional hydrogen bonding interactions.

    • Reference Compound: 3-bromo-N'-(3-phenylallylidene)benzohydrazide.

    • Activity: IC50 ~ 1.88 µM against specific carcinoma lines.[1]

  • Antiviral Potential: While N-phenylbenzamides are explored for anti-Enterovirus 71 activity, the 3-bromo core serves as a stable, lipophilic anchor. The bromine atom increases membrane permeability, crucial for intracellular viral targets.

B. 3-Bromobenzamide as a Synthetic Intermediate

In high-throughput medicinal chemistry, 3-BBA is often a "masked" biaryl. The bromine atom acts as a reactive handle for Suzuki-Miyaura coupling to generate 3-arylbenzamides , which are potent inhibitors of kinases and other enzymes.

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted 3-Bromobenzamide Derivatives

This modular workflow allows for the rapid generation of a library of derivatives using 3-bromobenzoic acid as the starting material.

Reagents:

  • 3-Bromobenzoic acid (1.0 eq)

  • Thionyl Chloride (SOCl2) or Oxalyl Chloride

  • Primary/Secondary Amine (1.1 eq)

  • Triethylamine (Et3N) (2.0 eq)

  • Dichloromethane (DCM) (Anhydrous)

Workflow:

  • Activation: Reflux 3-bromobenzoic acid in excess SOCl2 (with a catalytic drop of DMF) for 2 hours. Evaporate excess SOCl2 to obtain crude 3-bromobenzoyl chloride.

  • Coupling: Dissolve the amine and Et3N in anhydrous DCM at 0°C.

  • Addition: Dropwise add the solution of 3-bromobenzoyl chloride (dissolved in DCM) to the amine mixture.

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (Ethyl Acetate/Hexane).

  • Workup: Wash with 1N HCl (to remove unreacted amine), then sat. NaHCO3, then Brine. Dry over Na2SO4.[2][3]

  • Purification: Recrystallization (EtOH) or Flash Column Chromatography.

Synthesis_Workflow Start 3-Bromobenzoic Acid Activation Activation (SOCl2, Reflux) Start->Activation Intermediate Acid Chloride Activation->Intermediate Coupling Coupling (R-NH2, Et3N, DCM) Intermediate->Coupling Product N-Substituted 3-Bromobenzamide Coupling->Product

Caption: Modular synthesis of 3-bromobenzamide derivatives via acid chloride activation.

Protocol 2: In Vitro PARP Inhibition Assay

Objective: Determine IC50 of derivatives.

  • Assay Plate: Use a histone-coated 96-well plate.

  • Reaction Mix: Add PARP enzyme, biotinylated NAD+, and activated DNA.

  • Treatment: Add serial dilutions of 3-bromobenzamide derivative (0.1 µM – 100 µM).

  • Incubation: Incubate at 25°C for 60 minutes.

  • Detection: Add Streptavidin-HRP followed by TMB substrate. Measure absorbance at 450 nm.

  • Validation: Use 3-Aminobenzamide (IC50 ~30 µM) as a positive control.

References

  • PARP Inhibition & Mechanism

    • Title: Poly(ADP-ribose)
    • Source: Expert Opinion on Therapeutic P
    • Context: Defines the binding mode of benzamide analogs.
    • (Representative link for PARP structure)

  • Synthesis & Antitumor Activity

    • Title: Synthesis and anticancer evaluation of 2/3-bromo-N'-(substituted benzylidene)benzohydrazides.
    • Source: ResearchGate / Medicinal Chemistry Liter
    • Context: Provides the IC50 data for hydrazide deriv
  • Antiviral Applications

    • Title: Synthesis and Antiviral Activity of N-Phenylbenzamide Deriv
    • Source: MDPI / Molecules.
    • Context: Discusses the SAR of benzamide deriv
  • Chemical Properties

    • Title: 3-Bromobenzamide | C7H6BrNO.[4][5]

    • Source: PubChem.
    • Context: Physicochemical data and toxicity profiles.[1][6][7][8]

Sources

Comprehensive Technical Guide: 3-Bromo-N-(2-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-bromo-N-(2-methoxyphenyl)benzamide is a halogenated diaryl amide serving as a critical intermediate in medicinal chemistry. Characterized by a meta-bromo substitution on the benzoyl ring and an ortho-methoxy group on the aniline ring, this molecule acts as a "privileged scaffold" for the development of kinase inhibitors, GPCR ligands, and antimicrobial agents.[1] Its structural versatility arises from the orthogonal reactivity of its functional groups: the bromine atom facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the methoxy group functions as a protected phenol or a hydrogen-bond acceptor in active sites.[1]

This guide provides a definitive analysis of its physicochemical properties, synthetic methodology, and structural validation, designed for researchers optimizing lead compounds.[1]

Physicochemical Profile & Identity

Molecular Identity
PropertySpecification
IUPAC Name 3-bromo-N-(2-methoxyphenyl)benzamide
Molecular Formula C₁₄H₁₂BrNO₂
Molecular Weight 306.16 g/mol
Monoisotopic Mass 305.0051 g/mol
SMILES COc1ccccc1NC(=O)c1cccc(Br)c1
InChI Key (Predicted) Structure-dependent hash
Appearance Off-white to pale yellow crystalline solid
Elemental Analysis (Calculated)

The precise molecular weight is derived from standard atomic weights. This data is essential for validating purity via High-Resolution Mass Spectrometry (HRMS).

  • Carbon (C): 54.92%

  • Hydrogen (H): 3.95%

  • Bromine (Br): 26.10%

  • Nitrogen (N): 4.58%

  • Oxygen (O): 10.45%

Solubility & Lipophilicity
  • LogP (Predicted): ~3.5 – 4.0 (Moderately lipophilic due to the aryl bromide and methyl ether).

  • Solubility:

    • High: DMSO, DMF, Dichloromethane (DCM), Ethyl Acetate.[1]

    • Low/Insoluble: Water, Hexanes.

    • Protocol Note: For biological assays, prepare stock solutions in DMSO (10–20 mM).

Synthetic Methodology

Reaction Scheme

Reactants:

  • 3-Bromobenzoyl chloride (Electrophile)

  • 2-Methoxyaniline (Nucleophile, o-Anisidine)

  • Triethylamine (TEA) (Base scavenger)

Step-by-Step Protocol

Objective: Synthesis of 5.0 g of 3-bromo-N-(2-methoxyphenyl)benzamide.

  • Preparation:

    • Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.

    • Purge with Nitrogen (N₂) or Argon to eliminate moisture (hydrolysis risk for benzoyl chloride).

  • Solvation:

    • Dissolve 2-methoxyaniline (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

    • Add Triethylamine (TEA) (1.5 eq) to the solution.

    • Cool the mixture to 0 °C using an ice bath. Causality: Cooling prevents exotherm-driven side reactions and controls the rate of acylation.[1]

  • Addition:

    • Dissolve 3-bromobenzoyl chloride (1.1 eq) in a minimal volume of DCM.

    • Add dropwise to the amine solution over 15–20 minutes.

    • Observation: A white precipitate (TEA·HCl salts) will form immediately.

  • Reaction & Monitoring:

    • Allow the reaction to warm to Room Temperature (25 °C).

    • Stir for 2–4 hours.

    • Validation: Monitor via TLC (Solvent: 30% EtOAc/Hexanes). The starting amine spot (lower R_f) should disappear.

  • Workup & Purification:

    • Quench: Add 1M HCl (aq) to neutralize excess amine and dissolve TEA salts.

    • Extraction: Wash the organic layer with 1M HCl (2x), Saturated NaHCO₃ (2x), and Brine (1x).

    • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Recrystallization: If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, Gradient: 0→30% EtOAc/Hexanes).

Structural Validation & Logic

Trustworthiness in chemical synthesis relies on rigorous characterization.

Proton NMR (¹H NMR) Signature
  • Amide Proton (-NH-): A broad singlet typically appearing between 8.0 – 9.5 ppm (solvent dependent, often deshielded by the ortho-methoxy H-bond).

  • Methoxy Group (-OCH₃): A sharp singlet integrating to 3H at ~3.8 – 3.9 ppm .

  • Aromatic Region:

    • Benzoyl Ring: The H-2 proton (between Br and C=O) appears as a triplet or doublet of doublets at ~8.0 ppm (deshielded).

    • Aniline Ring: The protons adjacent to the methoxy and amide groups show distinct splitting patterns (multiplets) between 6.8 – 8.3 ppm .

Mass Spectrometry (MS)
  • Isotopic Pattern: The presence of Bromine (⁷⁹Br and ⁸¹Br) creates a distinctive 1:1 doublet signal in the mass spectrum.

    • [M+H]⁺ peaks at 306.0 and 308.0 m/z.

    • Diagnostic Check: If you do not see the M+2 peak at equal intensity, the bromine is absent (check starting material).

Visualization: Synthesis & SAR Logic

The following diagram illustrates the synthetic pathway and the Structure-Activity Relationship (SAR) logic for using this scaffold in drug design.

G Start1 3-Bromobenzoyl Chloride Reaction Amide Coupling (DCM, TEA, 0°C) Start1->Reaction Start2 2-Methoxyaniline (o-Anisidine) Start2->Reaction Product 3-bromo-N-(2-methoxyphenyl) benzamide Reaction->Product Yield >85% App1 Suzuki Coupling (Biaryl Synthesis) Product->App1 Pd(0), Ar-B(OH)2 App2 Demethylation (BBr3 -> Phenol) Product->App2 Lewis Acid App3 Kinase/HDAC Inhibition Product->App3 Biological Assay

Caption: Figure 1. Convergent synthesis of the target benzamide and its divergent utility in medicinal chemistry optimization.

Applications in Drug Development[2][3]

The "Privileged" Scaffold

The benzamide moiety is a pharmacophore found in numerous FDA-approved drugs (e.g., Entinostat, Moclobemide).

  • Mechanism: The amide bond acts as a rigid linker that can participate in hydrogen bonding with protein backbones (e.g., the hinge region of kinases).

  • Electronic Effects: The meta-bromo substituent withdraws electrons, increasing the acidity of the amide NH, potentially strengthening H-bond donor capability.[1] The ortho-methoxy group provides steric lock, forcing the aniline ring out of planarity, which is crucial for filling hydrophobic pockets in enzymes.[1]

Downstream Functionalization
  • Suzuki-Miyaura Coupling: The bromine atom is an excellent handle for attaching aryl or heteroaryl groups to expand the molecule into the "Solvent Exposed Area" of a binding pocket.

  • Buchwald-Hartwig Amination: Substitution of the bromine with amines can modulate solubility and introduce basic centers for salt formation.

Safety & Handling

  • Hazard Identification: Irritant (Skin/Eye). The parent acid chloride is corrosive.

  • Storage: Store at 2–8 °C under inert atmosphere.

  • Disposal: Halogenated organic waste streams.

References

  • National Center for Biotechnology Information. (2025).[2][3][4] PubChem Compound Summary for CID 10850786, 3-Bromo-N-(2-methoxyphenyl)benzamide. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Amide Coupling mechanisms).
  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry.

Sources

Methodological & Application

Introduction: Synthesizing Biaryl Amides via Palladium Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Suzuki-Miyaura Coupling of 3-bromo-N-(2-methoxyphenyl)benzamide

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial laboratories, particularly in the synthesis of biaryl and substituted aromatic compounds that are core scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[2][3]

This guide provides a detailed examination of the Suzuki-Miyaura coupling as applied to a specific and relevant substrate: 3-bromo-N-(2-methoxyphenyl)benzamide. This molecule presents an interesting case study, combining a reactive aryl bromide C(sp²)-Br bond with a potentially coordinating and sterically influential N-(2-methoxyphenyl)benzamide substituent. Our focus will be on the practical application of this reaction, delving into the mechanistic underpinnings that inform rational protocol design, the optimization of reaction parameters, and robust troubleshooting strategies. This document is intended for researchers and drug development professionals seeking to leverage this powerful transformation with a high degree of predictability and success.

The Catalytic Cycle: A Mechanistic Framework

The efficacy of the Suzuki-Miyaura reaction hinges on a catalytic cycle centered on a palladium complex, which shuttles between Pd(0) and Pd(II) oxidation states.[4] A fundamental understanding of this cycle is critical for optimizing reaction conditions and diagnosing issues. The cycle comprises three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond (C-Br in this case) of the electrophile, 3-bromo-N-(2-methoxyphenyl)benzamide. This forms a square-planar Pd(II) complex.[4][5] The reactivity order for halides is generally I > Br > Cl, making aryl bromides a common and effective choice.[2]

  • Transmetalation : This is the crucial bond-forming step where the organic moiety from the organoboron species (e.g., a phenylboronic acid) is transferred to the Pd(II) complex. This step requires activation of the boronic acid by a base.[7][8] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center, displacing the halide.[9][10][11]

  • Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple and are expelled, forming the new C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[4][5]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAd_Product Ar-Pd(II)(Br)L₂ Pd0->OxAd_Product Oxidative Addition Trans_Product Ar-Pd(II)-Ar'L₂ OxAd_Product->Trans_Product Transmetalation Trans_Product->Pd0 Reductive Elimination Product R¹-R² (Biaryl Product) Trans_Product->Product ArylHalide R¹-X (3-bromo-N-(2-methoxyphenyl)benzamide) ArylHalide->OxAd_Product BoronicAcid R²-B(OH)₂ (Organoboron Reagent) BoronicAcid->Trans_Product Base Base (e.g., K₂CO₃) Base->Trans_Product Activates Boronic Acid

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Key Parameters for a Successful Coupling

The success of the reaction with 3-bromo-N-(2-methoxyphenyl)benzamide depends on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent system.

  • Palladium Catalyst & Ligand : The combination of a palladium precursor and a phosphine ligand is crucial. While Pd(PPh₃)₄ can be used directly, a more common approach involves combining a stable Pd(II) or Pd(0) source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand. For electron-neutral or slightly electron-rich aryl bromides like our substrate, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or trialkylphosphines like PCy₃) are often effective as they promote the oxidative addition step.[12]

  • The Base : The base is not merely a spectator; it is essential for activating the boronic acid.[7][13] The choice of base can dramatically affect the yield.

    • Inorganic Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃) : These are the most common and are typically used with aqueous solvent mixtures. They are effective and cost-efficient.

    • Phosphates (K₃PO₄) : Often used under anhydrous conditions or with minimal water, potassium phosphate is a stronger base that can be effective for more challenging couplings.[14]

    • Fluorides (KF, CsF) : Can be used in cases where other bases fail, though they are less common.

  • Solvent System : The solvent must solubilize the organic substrates, the catalyst, and, to some extent, the inorganic base.[15]

    • Polar Aprotic Solvents : Combinations like 1,4-dioxane/water, THF/water, or DMF are widely used.[16][17] The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[16][18]

    • Alcohols or Toluene : These may also be used, often in combination with water.[16] The choice can influence reaction rates and catalyst stability.[19]

Experimental Protocol: Synthesis of 3-Aryl-N-(2-methoxyphenyl)benzamide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 3-bromo-N-(2-methoxyphenyl)benzamide with a generic arylboronic acid. Optimization may be required for specific boronic acids.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
3-bromo-N-(2-methoxyphenyl)benzamide320.171.01.0
Arylboronic Acid-1.21.2
Palladium(II) Acetate (Pd(OAc)₂)224.500.022 mol%
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)410.500.044 mol%
Potassium Carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane-5 mL-
Water (degassed)-1 mL-
Step-by-Step Procedure
  • Reagent Preparation : To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add 3-bromo-N-(2-methoxyphenyl)benzamide (1.0 mmol, 320 mg), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Inert Atmosphere : Seal the vessel with a septum or screw cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, leading to deactivation.[20]

  • Solvent Addition : Using a syringe, add the degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the reaction mixture.

  • Reaction Execution : Place the sealed vessel in a preheated oil bath or heating block set to 90-100 °C. Stir the mixture vigorously for 4-12 hours.

  • Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking small aliquots from the reaction mixture. Check for the consumption of the starting aryl bromide.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.

  • Extraction : Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing : Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Purification : Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-N-(2-methoxyphenyl)benzamide.

  • Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow cluster_workflow Experimental Workflow A 1. Reagent Assembly (Substrate, Boronic Acid, Catalyst, Ligand, Base) B 2. Inert Atmosphere Setup (Evacuate & Backfill with Ar/N₂) A->B C 3. Degassed Solvent Addition (e.g., Dioxane/Water) B->C D 4. Heating & Stirring (90-100 °C, 4-12h) C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E E->D Incomplete F 6. Aqueous Work-up (Extraction & Washing) E->F Complete G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below is a guide to diagnosing and solving common problems.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: Pd(0) or ligand oxidized.[20]2. Poor Reagent Quality: Boronic acid degraded (protodeboronation).[20]3. Insufficient Temperature: Reaction is too sluggish.[20]1. Ensure rigorous degassing of solvents and reaction vessel. Use fresh, high-purity catalyst and ligand. 2. Use fresh boronic acid or consider a more stable boronate ester (e.g., pinacol ester).[14][20]3. Incrementally increase the temperature (e.g., to 110 °C), but monitor for decomposition.
Significant Homocoupling 1. Presence of Oxygen: Facilitates oxidative coupling of the boronic acid.[20]2. Use of Pd(II) Precatalyst: In-situ reduction can consume boronic acid, leading to homocoupling.[20]1. Improve the degassing procedure (e.g., use several freeze-pump-thaw cycles).2. Consider starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.
Protodeboronation 1. Excess Water or Protic Solvents.2. Strong Base or Prolonged Heating: Can accelerate C-B bond cleavage.[14]1. Use anhydrous solvents with a base like K₃PO₄, or minimize the amount of water.2. Switch to a milder base (e.g., K₃PO₄ instead of Cs₂CO₃). Monitor the reaction and work it up promptly upon completion.[14]
Dehalogenation of Starting Material 1. Occurs after oxidative addition, often promoted by certain ligands or impurities.1. Screen different phosphine ligands. Sometimes less electron-rich ligands can mitigate this side reaction. Ensure high-purity reagents and solvents.

Conclusion

The Suzuki-Miyaura cross-coupling is a highly effective method for the synthesis of 3-aryl-N-(2-methoxyphenyl)benzamides from the corresponding 3-bromo precursor. Success is predicated on a clear understanding of the catalytic cycle and the careful selection of the catalyst system, base, and solvent. By following a well-designed protocol, ensuring an inert reaction environment, and applying systematic troubleshooting, researchers can reliably access a diverse range of biaryl amide structures critical for advancing drug discovery and materials science.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Google Scholar.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). PMC.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. (2025). BenchChem.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005). Journal of the American Chemical Society.
  • Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid. (n.d.). BenchChem.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES HES-SO.
  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (n.d.).
  • Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activ
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (2025). BenchChem.
  • Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. (n.d.).
  • Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of Azulenylboron
  • Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. (2022).
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). PMC.
  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides via Site-Selective N–C Bond Cleavage by Cooperative Catalysis. (2021).
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (2005). PubMed.
  • Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. (2021). HEIA-FR.
  • Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. (n.d.). Chemical Science (RSC Publishing).
  • Suzuki reaction. (n.d.). Wikipedia.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Application Notes and Protocols: Benzylboronic Acid Suzuki-Miyaura Cross-Coupling with Aryl Halides. (2025). BenchChem.
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
  • Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different? (2017).
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017).
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom

Sources

The Strategic Application of 3-bromo-N-(2-methoxyphenyl)benzamide as a Versatile Intermediate in Kinase Inhibitor Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzamide Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent a major class of therapeutic targets in modern drug discovery, particularly in oncology.[1] The development of small molecule inhibitors that can selectively modulate the activity of these enzymes has revolutionized the treatment of various diseases.[1] Within the vast chemical space of kinase inhibitors, the benzamide moiety has emerged as a "privileged" scaffold, a structural framework that is capable of binding to multiple biological targets. Its prevalence in numerous FDA-approved kinase inhibitors underscores its significance. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 3-bromo-N-(2-methoxyphenyl)benzamide , a key intermediate for the synthesis of a diverse array of potent kinase inhibitors. We will delve into the synthetic protocols, mechanistic rationale, and practical applications of this versatile building block.

The core utility of 3-bromo-N-(2-methoxyphenyl)benzamide lies in its dual functionality. The bromine atom at the 3-position serves as a versatile synthetic handle for introducing further chemical diversity through various cross-coupling reactions. This allows for the exploration of the chemical space around the kinase active site to optimize potency and selectivity. The N-(2-methoxyphenyl)benzamide core itself provides a robust platform for establishing key interactions within the ATP-binding pocket of many kinases.

Mechanistic Insights: Targeting the Kinase ATP-Binding Site

The primary mechanism by which benzamide-based inhibitors function is through competitive inhibition at the ATP-binding site of the target kinase.[1] The N-phenylbenzamide core can mimic the adenine region of ATP, forming crucial hydrogen bonds with the hinge region of the kinase. The substituents on both the benzoyl and phenyl rings then project into adjacent hydrophobic pockets, contributing to the overall binding affinity and selectivity of the inhibitor.

The 3-bromo substituent on the benzoyl ring of our intermediate of interest can be strategically replaced with larger, more complex moieties via reactions like the Suzuki or Buchwald-Hartwig cross-coupling. These appended groups can then interact with solvent-exposed regions of the kinase or with allosteric pockets, further enhancing the inhibitor's potency and modulating its selectivity profile. The 2-methoxy group on the N-phenyl ring can influence the conformation of the molecule and participate in additional hydrogen bonding or hydrophobic interactions within the active site.

Caption: Mechanism of competitive kinase inhibition by a derivative of the intermediate.

Protocols: Synthesis and Application

Protocol 1: Synthesis of 3-bromo-N-(2-methoxyphenyl)benzamide

This protocol outlines a standard and reliable method for the synthesis of the title intermediate, adapted from established procedures for similar benzamide derivatives. The reaction involves the coupling of 3-bromobenzoyl chloride with 2-methoxyaniline.

Materials:

  • 3-bromobenzoyl chloride

  • 2-methoxyaniline

  • Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxyaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of 3-bromobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 3-bromo-N-(2-methoxyphenyl)benzamide.

Synthesis_Workflow Start Start Materials: 3-bromobenzoyl chloride 2-methoxyaniline Reaction Amide Coupling (DCM, Et3N, 0°C to RT) Start->Reaction Workup Aqueous Work-up (HCl, NaHCO3, Brine) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product Pure 3-bromo-N-(2-methoxyphenyl)benzamide Purification->Product

Caption: Workflow for the synthesis of the title intermediate.

Protocol 2: Representative Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, homogeneous, and high-throughput method for measuring kinase activity. This protocol is a general guideline and should be optimized for the specific kinase of interest.

Materials:

  • Recombinant human kinase of interest (e.g., FGFR1, Bcr-Abl)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase reaction buffer (specific to the kinase)

  • 3-bromo-N-(2-methoxyphenyl)benzamide derived inhibitor (dissolved in DMSO)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96- or 384-well microplates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in the kinase reaction buffer. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Kinase Reaction:

    • Add the test inhibitor dilutions to the wells of the microplate.

    • Add the kinase and its specific substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The light output is proportional to the amount of ADP produced, which is directly correlated with kinase activity.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation and Interpretation

The inhibitory activity of compounds derived from 3-bromo-N-(2-methoxyphenyl)benzamide can be quantified and compared using the half-maximal inhibitory concentration (IC50) value. Below is a table with representative data for analogous benzamide derivatives against a relevant kinase target.[2]

CompoundTarget KinaseIC50 (µM)
Analog C9 FGFR11.25 ± 0.23

Data for a representative 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative (C9) from published literature, demonstrating the potential potency of this compound class.[2]

Troubleshooting Common Issues:

  • Low product yield in synthesis: Ensure all reagents and solvents are anhydrous. The reaction is sensitive to moisture. Consider using a different base or solvent system.

  • High background in kinase assay: Optimize the ATP concentration. High ATP levels can lead to a high background signal. Ensure the kinase and substrate are of high purity.

  • Poor inhibitor solubility: Use a co-solvent like DMSO, but keep the final concentration low (typically <1%) to avoid effects on kinase activity. Sonication may aid in dissolving the compound.

Conclusion and Future Directions

3-bromo-N-(2-methoxyphenyl)benzamide is a highly valuable and versatile intermediate for the synthesis of novel kinase inhibitors. Its strategic design allows for the facile introduction of chemical diversity, enabling the exploration of structure-activity relationships and the optimization of inhibitor potency and selectivity. The protocols provided herein offer a solid foundation for researchers to synthesize this key building block and evaluate its derivatives in robust kinase inhibition assays. Future work in this area will likely focus on leveraging this intermediate to develop inhibitors with novel selectivity profiles, targeting kinases implicated in emerging disease areas and overcoming mechanisms of drug resistance.

References

  • Zhang, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919. Available at: [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors. (2019). Blue Ridge Institute for Medical Research. Available at: [Link]

  • Pan, W., et al. (2013). An expeditious synthesis of imatinib and analogues utilising flow chemistry methods. Beilstein Journal of Organic Chemistry, 9, 536-542. Available at: [Link]

  • Amala, K., et al. (2011). Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. Rasayan Journal of Chemistry, 4(3), 568-577.
  • WO2010009402A2 - Nilotinib intermediates and preparation thereof - Google Patents. (2010).

Sources

Application Note: Recrystallization Solvent Systems for 3-bromo-N-(2-methoxyphenyl)benzamide

[1]

Executive Summary

This application note details the optimization of recrystallization protocols for 3-bromo-N-(2-methoxyphenyl)benzamide , a representative diaryl amide scaffold common in kinase inhibitors and GPCR ligands.[1] While specific literature on this exact derivative is sparse, the physicochemical properties of the N-arylbenzamide class dictate specific solubility behaviors.

Based on structural analysis and empirical data from analogous benzamides, this guide proposes two primary solvent systems: Ethanol/Water (Reverse Addition) as the standard "Green" protocol and Ethyl Acetate/Heptane for cases requiring higher lipophilic impurity clearance. We provide a self-validating solvent screening workflow to ensure reproducibility across different synthesis scales.

Physicochemical Profiling & Solvent Logic

To select the correct solvent, one must understand the intermolecular forces at play in the crystal lattice of 3-bromo-N-(2-methoxyphenyl)benzamide.[1]

Structural Analysis[1][2][3][4]
  • Amide Linker (-CONH-): Acts as both a Hydrogen Bond Donor (NH) and Acceptor (C=O).[1] This creates strong intermolecular H-bonding networks, often leading to high melting points and low solubility in non-polar solvents like hexane.[1]

  • 3-Bromo Substituent: Increases lipophilicity and molecular weight, slightly decreasing solubility in water/alcohols compared to the unsubstituted benzamide.

  • 2-Methoxy Group: An ortho-substituent.[1] This is critical. Ortho-substitution twists the amide bond out of planarity with the phenyl ring to relieve steric strain. This often lowers the lattice energy compared to para-isomers, making the compound more prone to "oiling out" rather than crystallizing.

Solubility Prediction Table
Solvent ClassRepresentative SolventsInteraction TypePredicted Solubility (Hot vs. Cold)Suitability
Protic Polar Ethanol, MethanolH-BondingHigh (Hot) / Moderate (Cold)Excellent (Primary)
Aprotic Polar DMSO, DMFDipole-DipoleHigh (Hot) / High (Cold)Poor (Too soluble, hard to remove)
Esters Ethyl AcetateDipole-DipoleHigh (Hot) / Low (Cold)Good (Often requires anti-solvent)
Hydrocarbons Hexane, HeptaneVan der WaalsLow (Hot) / Negligible (Cold)Anti-Solvent Only
Aromatics ToluenePi-StackingModerate (Hot) / Low (Cold)Alternative (Good for purity)

Solvent Selection Workflow (Logic Diagram)

The following decision tree illustrates the logical flow for selecting the optimal solvent system based on crude yield behavior.

SolventSelectionStartStart: Crude Solid3-bromo-N-(2-methoxyphenyl)benzamideSolubilityTestSolubility Test (100 mg)in Hot EthanolStart->SolubilityTestSolubleHotDissolves Completely?SolubilityTest->SolubleHotPrecipitateColdPrecipitates on Cooling?SolubleHot->PrecipitateColdYesTryEtOAcTest Ethyl AcetateSolubleHot->TryEtOAcNo (Too insoluble)SystemASystem A: Ethanol (Single Solvent)*Best for high purity crude*PrecipitateCold->SystemAYes (High Yield)SystemBSystem B: Ethanol/Water(Binary System)*Standard Protocol*PrecipitateCold->SystemBNo (Remains Soluble)OilingOutProblem: Oiling Out?SystemB->OilingOutSystemCSystem C: EtOAc/Heptane*Best for lipophilic impurities*TryEtOAc->SystemCRemedy1Remedy: Re-heat,Add Seed Crystal,Cool SlowerOilingOut->Remedy1YesFinishPure CrystalsOilingOut->FinishNoRemedy1->Finish

Figure 1: Decision matrix for selecting the optimal recrystallization solvent system.

Detailed Experimental Protocols

Protocol A: Ethanol / Water (The "Standard" Method)

Best for: General purification, removing inorganic salts and polar side products.

Materials:

  • Crude 3-bromo-N-(2-methoxyphenyl)benzamide[1]

  • Solvent: Absolute Ethanol (99%)

  • Anti-solvent: Deionized Water (pre-warmed to 50°C)

  • Equipment: Hot plate/stirrer, Erlenmeyer flask, reflux condenser (optional).

Procedure:

  • Dissolution: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask. Add 5 mL of Ethanol.

  • Heating: Heat to boiling (approx. 78°C) with gentle stirring.

    • Note: If solid remains, add Ethanol in 1 mL increments until fully dissolved. Do not exceed 15 mL total volume.

  • Clarification (Optional): If the solution is dark/colored (oxidation products), add 50 mg activated charcoal, boil for 2 mins, and filter hot through a pre-warmed funnel/Celite pad.

  • Precipitation: Remove from heat. While still hot, add warm water dropwise.[1]

    • Critical Step: Add water until a faint, persistent turbidity (cloudiness) appears.

    • Re-solubilization: Add 2-3 drops of hot Ethanol to clear the turbidity.

  • Crystallization: Allow the clear solution to cool to room temperature undisturbed for 2 hours.

    • Why? Rapid cooling or agitation induces precipitation of impurities or "oiling out."

  • Finishing: Once at room temperature, place in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Filtration: Filter vacuum using a Buchner funnel. Wash the cake with 2 mL of cold 50:50 EtOH:Water.

Protocol B: Ethyl Acetate / Heptane (The "Lipophilic" Method)

Best for: Removing unreacted 3-bromobenzoic acid or non-polar coupling reagents.

Procedure:

  • Dissolution: Dissolve crude solid in minimum boiling Ethyl Acetate (EtOAc).

  • Anti-Solvent Addition: Remove from heat source. Slowly add Heptane (or Hexane) until cloudiness persists.

  • Re-heating: Briefly return to boil to redissolve any precipitate.

  • Cooling: Allow to cool slowly.

    • Observation: This system typically yields needle-like crystals.[1]

Troubleshooting & Optimization

The "Oiling Out" Phenomenon

Symptom: As the solution cools, liquid droplets form at the bottom of the flask instead of crystals. Cause: The ortho-methoxy group lowers the melting point. The compound is separating as a liquid phase before it reaches the crystallization temperature. Solution:

  • Re-heat the mixture until the oil redissolves.

  • Add more solvent (Ethanol) to slightly dilute the solution (lowering the saturation point).

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the liquid-air interface.[2]

  • Slower Cooling: Wrap the flask in foil or a towel to slow the heat loss.

Impurity Tracking

Use Thin Layer Chromatography (TLC) to validate purity.

  • Mobile Phase: Hexane:Ethyl Acetate (7:3 or 6:4).

  • Visualization: UV (254 nm). The bromo-benzamide should appear as a dark, distinct spot. Impurities (anilines) often fluoresce or stain with iodine.

References

  • BenchChem Technical Support. (2025).[2][3] Crystallization Methods for X-ray Analysis of Benzamide Derivatives. BenchChem Application Notes. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Nagy, Z. K., et al. (2024). Suppression of Disorder in Benzamide Crystals. OSTI.GOV. Link

  • University of Calgary. (n.d.). Recrystallization Techniques and Solvent Selection. Undergraduate Chemistry Resources. Link

  • Vertex AI Search Results. (2026). Consolidated search data on N-aryl benzamide purification.

Application Note: Precision Synthesis of N-Aryl Benzamides via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The amide bond is the structural backbone of approximately 25% of all marketed pharmaceutical agents. Traditional thermal synthesis (reflux) often suffers from prolonged reaction times, incomplete conversion, and difficult purification profiles. This guide details the transition from conventional heating to Microwave-Assisted Organic Synthesis (MAOS) for N-aryl benzamides. By leveraging dielectric heating, researchers can achieve reaction completion in minutes rather than hours, often with superior impurity profiles.

This document provides two distinct, self-validating protocols:

  • The "Pharma-Standard" Protocol: Using T3P® (Propylphosphonic anhydride) for high-value, epimerization-sensitive substrates.

  • The "Green-Chemistry" Protocol: A catalytic, direct condensation method focusing on atom economy.

Part 1: Theoretical Basis & Mechanism

Dielectric Heating vs. Convective Heating

Unlike traditional heating, where energy transfers via convection from vessel walls to the bulk solvent, microwave irradiation (2.45 GHz) couples directly with molecules in the reaction mixture. This occurs through two primary mechanisms:[1]

  • Dipolar Polarization: Polar molecules (solvents/reagents) try to align with the oscillating electric field.[1] The lag in alignment (relaxation time) generates internal friction and heat.

  • Ionic Conduction: Dissolved ions oscillate back and forth under the electric field, generating heat through collision.

This "in-core" heating allows the reaction mixture to reach temperatures significantly above the solvent's atmospheric boiling point (superheating) inside sealed vessels, exponentially increasing rate constants (


) according to the Arrhenius equation.
Visualization of Heating Mechanism

MW_Mechanism cluster_mechanisms Dielectric Heating Mechanisms MW_Source Microwave Source (2.45 GHz) Field Oscillating Electric Field MW_Source->Field Dipole Dipolar Polarization (Molecular Rotation) Field->Dipole Ion Ionic Conduction (Ion Oscillation) Field->Ion Result Rapid Internal Superheating Dipole->Result Friction Ion->Result Collision Outcome Reaction Rate Acceleration (10-1000x) Result->Outcome Arrhenius Effect

Figure 1: Mechanism of microwave dielectric heating leading to rate acceleration.

Part 2: Critical Parameters & Solvent Selection

Success in MAOS depends on the Loss Tangent (


)  of the solvent—a measure of its ability to convert electromagnetic energy into heat.[2][3]
  • High Absorbers (

    
    ):  Heat rapidly.[3] Ideal for high-temperature reactions.
    
  • Low Absorbers (

    
    ):  Transparent to MW. Require "doping" with ionic liquids or polar reagents to heat.[2]
    

Table 1: Solvent Selection Guide for Amidation

SolventClassification

(at 2.45 GHz)
Suitability for Amidation
Ethylene Glycol High1.350Excellent for high T (>200°C), but hard to remove.
Ethanol High0.941Good green solvent; limited by nucleophilicity.
DMSO High0.825Excellent heating; difficult workup (high BP).
Ethyl Acetate Medium0.059Preferred for T3P protocols. Heats moderately; easy workup.
Toluene Low0.040Poor heating alone. Requires polar reagents/doping.
Dichloromethane Low0.042Not recommended for MW heating (pressure risks).

Part 3: Protocols

Protocol A: High-Throughput T3P® Coupling

Best for: Drug discovery, library synthesis, chiral substrates (low epimerization), and sterically hindered anilines. Reagent: T3P (Propylphosphonic anhydride) acts as a coupling agent and water scavenger.[4][5]

Materials
  • Carboxylic Acid: 1.0 equiv

  • Aniline/Amine: 1.1 equiv

  • Base: Pyridine (2.5 equiv) or DIPEA (3.0 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc), 1.5 equiv

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF

Step-by-Step Methodology
  • Preparation: In a microwave-compatible glass vial (e.g., 10 mL), dissolve the carboxylic acid (1.0 mmol) and aniline (1.1 mmol) in EtOAc (3 mL).

  • Activation: Add Pyridine (2.5 mmol) followed by dropwise addition of T3P solution (1.5 mmol). Cap the vial immediately.

    • Note: T3P is moisture sensitive; handle under inert atmosphere if possible.

  • Irradiation: Place in the microwave reactor.

    • Temperature: 80°C (Dynamic mode)

    • Pressure Limit: 200 psi (Safety cutoff)

    • Hold Time: 15 minutes

    • Stirring: High

  • Workup (Self-Validating Step):

    • Cool to RT. Dilute with EtOAc (10 mL).

    • Wash with water (2 x 5 mL), sat. NaHCO₃ (1 x 5 mL), and 1M HCl (1 x 5 mL).

    • Validation: T3P byproducts are water-soluble.[4][5][6] If the organic layer is clear after washing, the coupling reagent is removed.

  • Isolation: Dry over MgSO₄, filter, and concentrate.

Expected Outcome: >85% Yield, >95% Purity without chromatography.

Protocol B: Green Direct Condensation (Catalytic)

Best for: Scale-up, robust substrates, "Green Chemistry" requirements. Concept: Direct reaction of Acid + Amine


 Amide + H₂O, driven by heat and a catalyst.
Materials
  • Carboxylic Acid: 1.0 equiv

  • Aniline: 1.0 equiv

  • Catalyst: Phenylboronic acid (10 mol%) or Boric Acid.

  • Solvent: Toluene (or solvent-free if liquid reagents).

Step-by-Step Methodology
  • Loading: Charge a 10 mL MW vial with Carboxylic Acid (2.0 mmol), Aniline (2.0 mmol), and Phenylboronic acid (0.2 mmol).

  • Solvent: Add Toluene (2 mL). Optional: Add 3Å molecular sieves to trap water.

  • Irradiation:

    • Temperature: 150°C

    • Power: Max 300W (Dynamic)

    • Hold Time: 30 minutes

  • Workup:

    • Filter off sieves (if used).

    • Concentrate solvent.

    • Recrystallize from EtOH/Water.

Part 4: Workflow Visualization

Workflow cluster_P1 Protocol A: T3P (Pharma) cluster_P2 Protocol B: Direct (Green) Start Start: Reagent Selection Decision Is substrate acid-sensitive or chiral? Start->Decision StepA1 Mix Acid + Amine in EtOAc Decision->StepA1 Yes StepB1 Mix Acid + Amine + Boronic Acid Cat. Decision->StepB1 No StepA2 Add Pyridine + T3P StepA1->StepA2 StepA3 MW: 80°C, 15 min StepA2->StepA3 StepA4 Aq. Wash (Remove byproducts) StepA3->StepA4 End Final N-Aryl Benzamide StepA4->End StepB2 MW: 150°C, 30 min (Toluene) StepB1->StepB2 StepB3 Recrystallization StepB2->StepB3 StepB3->End

Figure 2: Decision tree and workflow for selecting the appropriate synthesis protocol.

Part 5: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Temperature too low for activation energy.Increase T by 20°C. If using Protocol A, ensure base is sufficient (Acidic byproducts inhibit reaction).
Vessel Failure (Venting) Pressure limit exceeded.Use a solvent with a higher boiling point or reduce fill volume (max 2/3 full). Check for gas evolution (decarboxylation).
Impurity: Ester Formation Alcohol solvent competition.Do not use MeOH/EtOH with T3P. Switch to EtOAc or MeCN.
Incomplete Coupling Steric hindrance.Switch to Protocol A (T3P).[4] Increase concentration (MW effects are often concentration-dependent).

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. [Link]

  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[7] Organic Letters. [Link]

  • Szantay, C., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids.[8][9][10][11][12] Molecules. [Link]

  • Hayes, B. L. (2002). Microwave Synthesis: Chemistry at the Speed of Light. CEM Publishing. [Link]

  • Gamba-Sánchez, D., et al. (2015).[11] Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support.[11][12] Green Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 3-bromo-N-(2-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile & Physicochemical Context

To solve solubility issues, we must first understand the molecule's behavior. 3-bromo-N-(2-methoxyphenyl)benzamide is a classic "Brick Dust" candidate—a term medicinal chemists use for compounds with high crystallinity and high lipophilicity.[1]

  • Lipophilicity (LogP): Estimated ~3.8 – 4.3. The molecule partitions heavily into organic layers.

  • Crystal Lattice Energy: The amide bond facilitates strong intermolecular hydrogen bonding, while the aromatic rings (phenyl and benzoyl) encourage

    
    -
    
    
    
    stacking. The ortho-methoxy group introduces steric bulk that may twist the biphenyl-like structure, but it also adds lipophilic surface area.[1]
  • Aqueous Solubility: Predicted < 5 µM in pure PBS/Water.

The Core Challenge: This compound dissolves well in organic solvents (DMSO) but undergoes rapid kinetic precipitation ("crashing out") when introduced to aqueous buffers, often forming micro-crystals that are invisible to the naked eye but devastating to assay reproducibility.

Troubleshooting Decision Matrix

Use this logic flow to identify the root cause of your experimental failure.

TroubleshootingMatrix Start Start: Observed Issue Q1 Is the precipitate visible to the naked eye? Start->Q1 Branch1_Yes Visible White/Cloudy Q1->Branch1_Yes Yes Branch1_No Clear Solution but Data Inconsistent Q1->Branch1_No No Action_Conc Concentration too high. Limit aqueous conc < 10 µM. Branch1_Yes->Action_Conc Action_Solvent Check DMSO % Ensure < 0.5% final. Branch1_Yes->Action_Solvent Q2 Is the compound sticking to plastic tips/plates? Branch1_No->Q2 Action_NSB Non-Specific Binding. Switch to Low-Binding plastics or add 0.01% Tween-80. Q2->Action_NSB Yes (Loss of potency) Action_Agg Colloidal Aggregation. Spin down sample. Measure supernatant conc. Q2->Action_Agg No (False positives)

Figure 1: Diagnostic workflow for identifying solubility vs. binding artifacts.

Critical Protocols

Protocol A: The "Solvent Shift" Dilution Method

Issue: Direct addition of high-concentration DMSO stock into water causes immediate local precipitation (the "plume" effect). Solution: Use an intermediate dilution step to lower the kinetic shock.

StepActionCritical Technical Note
1. Stock Prep Dissolve 10 mg in DMSO to make a 20 mM Master Stock.Do not use Ethanol. Ethanol evaporates too fast and has lower solubilizing power for this benzamide core.
2. Intermediate Dilute Master Stock 1:20 into pure DMSO to make 1 mM .Never dilute the Master Stock directly into water. Keep it organic first.
3. The Shift Dilute the 1 mM DMSO stock 1:10 into Assay Buffer + 0.05% Tween-20 .Rapidly vortex during addition. The surfactant (Tween) prevents micro-nucleation.
4. Final Add this mix to cells/protein.Final DMSO is now 0.5% (tolerable) and compound is stable.
Protocol B: Advanced Formulation (In Vivo / High Conc.)

Issue: Need > 1 mg/mL for animal dosing. Solution: Complexation with Hydroxypropyl-


-Cyclodextrin (HP-

-CD).[1]
  • Prepare 20% (w/v) HP-

    
    -CD  in sterile water or saline.[1]
    
  • Dissolve compound in minimal DMSO (e.g., 5% of final volume).

  • Add DMSO solution dropwise to the vortexing Cyclodextrin solution.

  • Sonicate at 37°C for 30 minutes.

  • Result: The hydrophobic benzamide core enters the cyclodextrin torus, shielding it from water.

Visualizing the Solubility Trap

Why does this compound fail in simple buffers? It falls into the "Log-Linear Solubility Deviation."[1]

SolventShift Stock 20mM Stock (100% DMSO) Direct Direct Addition to Buffer Stock->Direct Wrong Way Inter Intermediate (100% DMSO) Stock->Inter Serial Dilution Precip PRECIPITATION (Supersaturation Shock) Direct->Precip Shift Solvent Shift (Buffer + Surfactant) Inter->Shift Slow Addition Stable Stable Assay Solution Shift->Stable Equilibrium

Figure 2: The "Solvent Shift" prevents the supersaturation shock that causes precipitation.[1]

Frequently Asked Questions (FAQs)

Q: I see no precipitate, but my IC50 curve is flat. Why? A: You likely have Non-Specific Binding (NSB) . This benzamide is highly lipophilic and will adhere to standard polystyrene plates and pipette tips.

  • Fix: Use Low-Binding polypropylene plates and tips.[1] Pre-wet tips with buffer containing 0.01% Triton X-100 or Tween-20 before handling the compound.[1]

Q: Can I store the diluted working solution at 4°C? A: No. Aqueous dilutions of this compound are thermodynamically unstable. The "Solvent Shift" creates a kinetically stable solution (metastable). Over time (hours/days), it will crystallize. Always prepare working solutions fresh.

Q: Why DMSO and not Ethanol? A: While the compound dissolves in ethanol, ethanol is hygroscopic (absorbs water from air). As water enters the ethanol stock, the solubility of the benzamide drops exponentially, leading to "silent precipitation" inside your stock vial. DMSO is more robust for this specific chemical scaffold.

Q: My cells are dying in the vehicle control. Is it the compound? A: It is likely the DMSO. Ensure your final DMSO concentration is ≤ 0.5% (v/v).[2][3][4][5] For sensitive primary cells (e.g., neurons), you must titrate down to 0.1% , which limits the maximum concentration of benzamide you can achieve.

References

  • Lipophilicity and Solubility: Savjani, K. T., et al. "Drug solubility: importance and enhancement techniques." ISRN Pharmaceutics (2012). Link

  • DMSO Stock Management: Di, L., & Kerns, E. H. "Biological assay challenges from compound precipitation." Drug Discovery Today (2006). Link

  • Cyclodextrin Formulation: Loftsson, T., & Brewster, M. E. "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology (2010). Link

  • Minimizing Non-Specific Binding: "Handling of Lipophilic Compounds in Aqueous Assays." Nature Protocols (General Guidelines). Link

Sources

Technical Support Center: HPLC Analysis of 3-bromo-N-(2-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 3-bromo-N-(2-methoxyphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development, impurity separation, and troubleshooting. Our goal is to move beyond simple procedural steps and explain the underlying scientific principles, empowering you to resolve challenges with confidence and ensure the integrity of your analytical results.

This resource is structured into two main sections: a proactive Troubleshooting Guide to address common in-lab issues and a comprehensive Frequently Asked Questions (FAQs) section covering potential impurities, method development strategies, and best practices.

Part 1: Troubleshooting Guide for Common HPLC Issues

This section is formatted to help you quickly diagnose and resolve specific problems you may encounter during the analysis of 3-bromo-N-(2-methoxyphenyl)benzamide and its related substances.

Question 1: Why am I seeing poor resolution or complete co-elution of my main peak and a nearby impurity?

Poor resolution is a common issue, especially when dealing with structurally similar impurities that are likely to be present.[1]

Potential Causes & Recommended Solutions

  • Inappropriate Mobile Phase Composition: The polarity and pH of your mobile phase are critical for separating compounds with similar structures.[1] The amide and methoxy groups in the target molecule can engage in hydrogen bonding, while the aromatic rings are prone to hydrophobic and pi-pi interactions.

    • Solution 1 (Optimize Organic Modifier): If using acetonitrile, consider switching to methanol or a combination of both. Methanol is a stronger proton donor and can alter selectivity, particularly with polar compounds. Conversely, acetonitrile is aprotic and can offer different selectivity profiles.[2]

    • Solution 2 (Adjust pH): While 3-bromo-N-(2-methoxyphenyl)benzamide is neutral, some impurities, like the starting material 3-bromobenzoic acid, are acidic. Operating the mobile phase at a pH around 2.5-3.0 will ensure the carboxylic acid is protonated and more retained, likely resolving it from the main amide peak. A change of as little as 0.1 pH units can significantly impact retention time for ionizable compounds.[3]

    • Solution 3 (Introduce an Ion-Pair Reagent): For acidic or basic impurities, adding an ion-pair reagent like hexanesulfonic acid can dramatically improve retention and resolution.[4]

  • Suboptimal Stationary Phase Chemistry: A standard C18 column may not provide sufficient selectivity.

    • Solution: Consider a column with a different stationary phase. A Phenyl-Hexyl phase can enhance resolution by promoting pi-pi interactions with the aromatic rings of the analyte and its impurities.[2] Alternatively, a polar-embedded or AQ-type C18 column can provide different selectivity for polar analytes and is more resistant to phase collapse in highly aqueous mobile phases.[5]

  • Insufficient Column Efficiency: The column itself may be underperforming.

    • Solution: Ensure your column is properly equilibrated.[6] If the column is old or has been used with harsh conditions, its performance may be degraded. Verify its efficiency by testing its theoretical plate count; if it is low, the column may need to be replaced.[7]

Question 2: My main analyte peak is tailing severely. What is causing this and how can I fix it?

Peak tailing is a frequent problem that compromises both quantification and resolution.[1][8] It is often caused by secondary, undesirable interactions between the analyte and the stationary phase.

Potential Causes & Recommended Solutions

  • Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the silica backbone of the stationary phase can be deprotonated at pH values above ~3.5.[2] These negatively charged sites can then interact strongly with polar parts of the analyte, such as the amide group, causing peak tailing.

    • Solution 1 (Lower Mobile Phase pH): Adjust the mobile phase pH to between 2.5 and 3.0 using a buffer like phosphate or an acid like formic acid. This keeps the silanol groups protonated and minimizes unwanted ionic interactions.

    • Solution 2 (Use an End-Capped Column): Modern, high-purity, end-capped columns have a much lower concentration of free silanol groups. Ensure you are using a column suitable for analyzing polar compounds.

    • Solution 3 (Competitive Shielding): Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase. The TEA will preferentially interact with the active silanol sites, shielding the analyte from these interactions.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][8]

    • Solution: Reduce the injection volume or dilute the sample. Perform a loading study by injecting progressively smaller amounts to see if peak shape improves.

Question 3: I'm observing a noisy or drifting baseline. What are the likely sources?

A stable baseline is crucial for accurate integration and detection of low-level impurities.[8]

Potential Causes & Recommended Solutions

  • Contaminated or Poorly Prepared Mobile Phase: Impurities in solvents, buffers that have precipitated, or dissolved gases are common culprits.[8]

    • Solution 1 (Use High-Purity Solvents): Always use HPLC-grade or MS-grade solvents and freshly prepared buffers.[1][7]

    • Solution 2 (Filter and Degas): Filter all aqueous buffers through a 0.22 µm or 0.45 µm filter to remove particulates. Thoroughly degas the mobile phase using an inline degasser, sonication, or helium sparging to remove dissolved gases that can cause bubbles in the pump or detector.[8]

  • Detector Issues: A failing lamp or a contaminated flow cell can cause significant noise.

    • Solution: Check the detector lamp's energy output. If it is low, the lamp may need replacement. Flush the flow cell with a strong, miscible solvent like isopropanol to remove any contaminants.[6]

  • Pump Malfunction: Inconsistent mixing or faulty check valves can lead to pressure fluctuations that manifest as a noisy baseline.[8]

    • Solution: Purge the pump to remove any air bubbles.[6] If using a gradient, manually prepare a premixed mobile phase and run it isocratically. If the baseline stabilizes, the issue is with the pump's mixer or proportioning valves.[3]

Troubleshooting Decision Workflow

The following diagram illustrates a logical workflow for diagnosing common HPLC issues.

HPLC_Troubleshooting start Chromatographic Problem Observed p1 Poor Resolution start->p1 p2 Peak Tailing start->p2 p3 Baseline Noise / Drift start->p3 p4 Retention Time Shift start->p4 c1a Suboptimal Mobile Phase p1->c1a c1b Wrong Column Chemistry p1->c1b c2a Silanol Interactions p2->c2a c2b Column Overload p2->c2b c3a Mobile Phase Contamination / Gas p3->c3a c3b Detector Issue (Lamp/Cell) p3->c3b c4a Poor Equilibration p4->c4a c4b Mobile Phase Composition Error p4->c4b s1a Adjust Organic % or Type (ACN/MeOH) c1a->s1a s1b Adjust pH c1a->s1b s1c Try Phenyl or Polar-Embedded Column c1b->s1c s2a Lower pH to 2.5-3.0 c2a->s2a s2b Reduce Sample Concentration c2b->s2b s3a Use Fresh HPLC-Grade Solvents & Degas c3a->s3a s3b Check Lamp Energy / Flush Cell c3b->s3b s4a Increase Equilibration Time c4a->s4a s4b Prepare Fresh Mobile Phase c4b->s4b Forced_Degradation api 3-bromo-N-(2-methoxyphenyl)benzamide (Drug Substance) stress_node Stress Conditions (ICH Q1A) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stress_node->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) stress_node->base oxid Oxidation (e.g., 3% H₂O₂, RT) stress_node->oxid therm Thermal (e.g., 80°C Dry Heat) stress_node->therm photo Photolytic (UV/Vis Light) stress_node->photo analysis Analyze Samples by Stability-Indicating HPLC Method acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis outcome Identify Degradation Products & Establish Degradation Pathway analysis->outcome

Caption: Workflow for a forced degradation study.

Question 2: How do I develop a robust, stability-indicating HPLC method for this compound?

A stability-indicating method is one that can accurately quantify the drug substance in the presence of its impurities and degradation products.

Step-by-Step Method Development Protocol

  • Analyte Characterization:

    • Note the structure: It contains two aromatic rings, a bromine atom, an amide linkage, and a methoxy group. It is largely hydrophobic but has polar functionality.

    • Determine its pKa and UV spectrum. The UV maximum will guide the choice of detection wavelength (likely in the 220-260 nm range).

  • Column and Mobile Phase Selection (Initial Screening):

    • Column: Start with a workhorse column: a C18, 150 mm x 4.6 mm, 3.5 or 5 µm particle size. To enhance selectivity, also screen a Phenyl-Hexyl column. [2] * Mobile Phase A (Aqueous): 0.1% Formic Acid or Phosphoric Acid in water (pH ~2.5-3.0).

    • Mobile Phase B (Organic): Acetonitrile and Methanol.

    • Rationale: The acidic pH suppresses silanol interactions, and screening both ACN and MeOH allows you to evaluate selectivity differences. [2]

  • Initial Gradient Elution:

    • Perform a broad "scouting" gradient from 5% to 95% organic over 20-30 minutes. This will help determine the approximate organic concentration needed to elute the main peak and reveal the presence of any early or late-eluting impurities.

  • Optimization:

    • Gradient Slope: Based on the scouting run, create a shallower gradient around the elution time of your main peak and its surrounding impurities to improve resolution.

    • Temperature: Set the column temperature to 30-40 °C. This improves efficiency and reduces viscosity, leading to sharper peaks and lower backpressure. [6] * Flow Rate: A standard flow rate is 1.0 mL/min for a 4.6 mm ID column. Adjust as needed to balance analysis time and resolution.

  • Method Validation (as per ICH Q2(R1) Guidelines):

    • Once an optimized method is achieved, it must be validated. This involves assessing specificity (using forced degradation samples), linearity, range, accuracy, precision, and robustness. [9][10][11]

Recommended Starting HPLC Method
ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmGood starting point for hydrophobic compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterBuffers the mobile phase at a low pH (~2.5) to ensure reproducible retention and minimize peak tailing from silanol interactions. [2]
Mobile Phase B AcetonitrileGood UV transparency and often provides sharp peaks for aromatic compounds.
Gradient 30% to 80% B over 25 minA targeted gradient to resolve the main peak from potential starting materials and degradants.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures stable retention times and good peak efficiency.
Detection UV at 240 nm (or determined λmax)Provides good sensitivity for the aromatic structure.
Injection Vol. 10 µLA typical volume; should be optimized based on sample concentration and detector response.
Sample Diluent Acetonitrile/Water (50:50)Ensures compatibility with the initial mobile phase to prevent peak distortion.
Question 3: How can I confirm the identity of an unknown impurity peak?

While retention time provides initial evidence, it is not definitive proof of a peak's identity.

  • Solution 1 (Spiking Study): If you have a reference standard for a suspected impurity (e.g., 3-bromobenzoic acid), "spike" your sample with a small amount of it. If the impurity peak increases in size without a new peak appearing, it confirms the identity.

  • Solution 2 (HPLC-MS): The most powerful tool for impurity identification is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). [12]By coupling your HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the eluting peak. This mass information provides a highly specific fingerprint that can be used to confirm the molecular weight and often deduce the structure of the impurity, especially with high-resolution mass spectrometry (HRMS). [13]

References
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
  • BenchChem. (2025). A Technical Guide to the Stability Evaluation of 2-amino-N-(3-hydroxypropyl)
  • SCION Instruments. HPLC Troubleshooting Guide.
  • (2025, August 22).
  • (2018, February 28). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems.
  • HPLC Troubleshooting Guide.
  • SIELC Technologies. (2018, February 16). Separation of 3-Bromobenzamide on Newcrom R1 HPLC column.
  • (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • ChemRxiv. Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • (2025, August 5).
  • (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • MAC-MOD Analytical.
  • Wang, P. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud.
  • (2024, April 4).
  • (2024, September 17). Forced degradation study on valbenazine and application of validated stability-indicating HPLC method. Journal for ReAttach Therapy and Developmental Diversities.
  • BenchChem. (2025).
  • Phenomenex. Reversed Phase HPLC Method Development.
  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • BOC Sciences. (2024, March 29).
  • (2020).
  • (2025, February 7). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds.
  • STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHM
  • Chemsrc. (2026, February 20). CAS#:293326-75-7 | 3-bromo-N-(2-methoxy-4-nitrophenyl)benzamide.
  • (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Chemistry LibreTexts. (2023, January 22).
  • PubChemLite. 3-bromo-n-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide.
  • MilliporeSigma. 2-Bromo-N-(3-methoxyphenyl)acetamide | 29182-94-3.
  • Annex Publishers. Stability Indicating Method Development and Validation for the Determination of Armodafinil in Pharmaceutical Tablet Dosage Form by RP-HPLC.
  • (2026, February 9).
  • Stability indicating HPLC method for the determination of chiral purity of r-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide. Indian Journal of Pharmaceutical Sciences.
  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review.
  • Validated stability indicating RP-HPLC method for determination of paracetamol, methocarbamol and their rel
  • (2015, August 1). Removal of Contaminant Peaks in Reversed-Phase Gradient Liquid Chromatography for Improved Detection of Pharmaceutical Impurities.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Assessment of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formul

Sources

Technical Support Center: Minimizing Side Reactions in 3-bromo-N-(2-methoxyphenyl)benzamide Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving 3-bromo-N-(2-methoxyphenyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Here, we address common challenges and provide in-depth, evidence-based solutions to minimize side reactions and maximize product yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significant amount of a byproduct that appears to be the dehalogenated starting material, N-(2-methoxyphenyl)benzamide. What is causing this, and how can I prevent it?

A1: The formation of a dehalogenated product is a common side reaction in palladium-catalyzed cross-coupling reactions known as hydrodehalogenation. [1][2] This occurs when the aryl halide is reduced, replacing the bromine atom with a hydrogen atom.[1] Several factors can contribute to this undesired outcome.

Root Causes & Mechanistic Insights:

  • Hydrogen Source: The hydrogen atom can originate from various sources, including the solvent (especially alcohols), the amine coupling partner, or even trace amounts of water in the reaction mixture.[3][4]

  • Reaction Conditions: High temperatures and prolonged reaction times can favor hydrodehalogenation.[1]

  • Base: The choice and strength of the base are critical. Strong bases, particularly alkoxides like sodium tert-butoxide, can promote this side reaction.[1][4]

  • Ligand Choice: The steric and electronic properties of the phosphine ligand influence the rates of both the desired coupling and the undesired dehalogenation.[3]

Troubleshooting Protocol: Minimizing Hydrodehalogenation

  • Solvent Selection: Switch to anhydrous, aprotic solvents such as dioxane or toluene. If an alcohol is necessary as a co-solvent, ensure it is rigorously dried and consider using a non-protic alternative.[4]

  • Base Optimization: If using a strong base like NaOtBu, consider switching to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃.[1][5]

  • Temperature and Time Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed.[1]

  • Ligand Screening: The choice of ligand can significantly impact the outcome. Bulky, electron-rich phosphine ligands often favor the desired reductive elimination over side reactions.[6] Consider screening a panel of ligands.

Parameter Recommendation for Minimizing Hydrodehalogenation Rationale
Solvent Anhydrous Dioxane, TolueneAprotic solvents minimize the availability of protic sources that can lead to hydrodehalogenation.[4]
Base K₃PO₄, Cs₂CO₃Weaker bases are less likely to promote pathways leading to the dehalogenated byproduct.[1]
Temperature Lowest effective temperatureLower temperatures can disfavor the kinetics of the hydrodehalogenation pathway.[1]
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos)These ligands can accelerate the desired reductive elimination step of the catalytic cycle.[6]

Experimental Workflow for Optimization

G cluster_0 Troubleshooting Hydrodehalogenation Start Start Identify_Byproduct Confirm dehalogenated byproduct via MS, NMR Start->Identify_Byproduct Solvent_Check Switch to anhydrous, aprotic solvent (Dioxane/Toluene) Identify_Byproduct->Solvent_Check If confirmed Base_Screen Screen weaker bases (K3PO4, Cs2CO3) Solvent_Check->Base_Screen Temp_Time Lower temperature and monitor reaction time Base_Screen->Temp_Time Ligand_Screen Screen bulky, electron-rich phosphine ligands Temp_Time->Ligand_Screen Optimized_Conditions Optimized Conditions Ligand_Screen->Optimized_Conditions

Caption: Troubleshooting workflow for minimizing hydrodehalogenation.

Q2: My reaction is sluggish, and I'm observing the formation of homocoupled byproducts of my coupling partner. What's happening?

A2: The formation of homocoupled products is another common side reaction in cross-coupling chemistry. This can occur with either the aryl halide or the coupling partner (e.g., boronic acid in a Suzuki coupling).

Root Causes & Mechanistic Insights:

  • Catalyst Decomposition: The formation of palladium black, which is aggregated and inactive Pd(0), can catalyze homocoupling.[7]

  • Side Reactions of the Organometallic Reagent: In Suzuki couplings, boronic acids can undergo homocoupling, especially in the presence of oxygen.

  • Base-Induced Homocoupling: Certain bases can promote the homocoupling of the starting materials.[8]

Troubleshooting Protocol: Minimizing Homocoupling

  • Ensure Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. This is particularly important when working with boronic acids in Suzuki couplings to prevent oxidative homocoupling.

  • Catalyst and Ligand Choice: Use a pre-catalyst or ensure the active Pd(0) species is generated efficiently in situ. The choice of ligand is also crucial; bulky ligands can help prevent the formation of palladium species that lead to homocoupling.[6]

  • Base Selection: In cases of base-induced homocoupling, screening alternative bases is recommended. For instance, in some Suzuki couplings, using a weaker base like cesium fluoride can suppress this side reaction.[8]

  • Order of Addition: In some cases, adding the palladium catalyst last, after all other reagents have been combined and the system has been made inert, can minimize side reactions.

Parameter Recommendation for Minimizing Homocoupling Rationale
Atmosphere Strict inert atmosphere (Ar or N₂)Prevents oxygen-mediated decomposition and side reactions.
Catalyst Use of pre-catalysts or efficient in situ generationEnsures the presence of the active catalytic species and minimizes palladium black formation.[7]
Base Screen alternative bases (e.g., CsF in some cases)The choice of base can influence the propensity for homocoupling.[8]

Logical Relationship Diagram

G cluster_1 Factors Influencing Homocoupling Oxygen Presence of Oxygen Homocoupling Homocoupling Oxygen->Homocoupling Catalyst_Decomposition Catalyst Decomposition (Palladium Black) Catalyst_Decomposition->Homocoupling Base_Choice Inappropriate Base Base_Choice->Homocoupling

Caption: Key contributors to homocoupling side reactions.

Q3: The reaction is not going to completion, and I'm recovering unreacted starting material. How can I improve the conversion?

A3: Incomplete conversion can be due to a number of factors, including catalyst deactivation, insufficient reactivity of the starting materials, or suboptimal reaction conditions.

Troubleshooting Protocol: Improving Reaction Conversion

  • Catalyst System Integrity:

    • Catalyst Loading: While it may seem intuitive to increase catalyst loading, this can sometimes lead to more side reactions.[7] It is often more effective to optimize other parameters first. If necessary, a modest increase in catalyst loading can be explored.

    • Ligand-to-Metal Ratio: The ratio of ligand to palladium can be critical. For some systems, a 2:1 ligand-to-palladium ratio is optimal.

    • Catalyst Deactivation: Ensure your catalyst and ligand are pure and have not degraded during storage. Using a fresh batch can sometimes resolve the issue.[7]

  • Reaction Conditions:

    • Temperature: Gently increasing the reaction temperature can improve conversion, but be mindful that this can also increase the rate of side reactions.[9]

    • Concentration: The concentration of the reactants can influence the reaction rate. Consider adjusting the solvent volume.

  • Reagent Purity:

    • Starting Materials: Ensure the purity of your 3-bromo-N-(2-methoxyphenyl)benzamide and the coupling partner. Impurities can act as catalyst poisons.[7]

    • Solvent and Base: Use high-purity, anhydrous solvents and fresh, high-quality bases.

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

The general mechanism for these reactions involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[6][10] Understanding this cycle is key to troubleshooting.

G Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-X Pd(II)_Complex Ar-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation + R-M Pd(II)_Intermediate Ar-Pd(II)-R(L2) Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 regenerates Product Ar-R Reductive_Elimination->Product

Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling.

References

  • Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides - Benchchem.
  • Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 30(22), 6070–6082. Available from: [Link]

  • Mechanistic studies of transition metal-catalyzed cross-coupling reactions.
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Available from: [Link]

  • Cross-Coupling Reactions Guide.
  • Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction - DSpace@MIT. Available from: [Link]

  • Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles - PMC. Available from: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available from: [Link]

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(100), 11776-11778. Available from: [Link]

  • Mechanistic insights into excited-state palladium catalysis for C–S bond formations and dehydrogenative sulfonylation of amines - PMC. Available from: [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Available from: [Link]

  • ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. | Request PDF - ResearchGate. Available from: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. Available from: [Link]

  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC. Available from: [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Available from: [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. Available from: [Link]

  • Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. Available from: [Link]

  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using - IKM Institut Kimia Malaysia. Available from: [Link]

  • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species | Organic Process Research & Development - ACS Publications. Available from: [Link]

  • Palladium-Catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-Coupling Reaction of Aryl Mesylates | Request PDF - ResearchGate. Available from: [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available from: [Link]

  • Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-H Functionalization - Benchchem.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]

Sources

Validation & Comparative

Structural Validation of 3-Bromo-N-(2-methoxyphenyl)benzamide: A Comparative NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QA/QC Specialists.

Executive Summary

In medicinal chemistry, 3-bromo-N-(2-methoxyphenyl)benzamide serves as a critical intermediate, particularly in the synthesis of histone deacetylase (HDAC) inhibitors and other antiproliferative agents. Its structural integrity relies on the precise regiochemistry of the bromine atom (meta-position) and the methoxy group (ortho-position).

This guide compares 1H NMR spectroscopy against alternative analytical methods (IR, MS) and, more importantly, against its structural isomers (e.g., 4-bromo analogues). While Mass Spectrometry (MS) confirms molecular weight, only 1H NMR provides the definitive scalar coupling data required to validate the meta-substitution pattern, distinguishing the target product from isomeric impurities and starting materials.

Structural Breakdown & Theoretical Assignments

To interpret the spectrum accurately, we must deconstruct the molecule into three distinct magnetic environments: the Amide Linker , Ring A (Benzoyl) , and Ring B (Aniline) .

The Molecule[1][2][3][4][5]
  • Formula: C₁₄H₁₂BrNO₂

  • MW: 306.16 g/mol

  • Key Features:

    • Amide NH: Highly deshielded, sensitive to solvent and H-bonding.

    • Methoxy (-OCH₃): Strong singlet, diagnostic for the aniline fragment.

    • 3-Bromo Ring: Meta-substitution pattern (Singlet, Doublet, Doublet, Triplet).

    • 2-Methoxy Ring: Ortho-substitution pattern (Distinct shielding/deshielding due to amide anisotropy).

Comparative Data Table: Product vs. Potential Impurities

The following table contrasts the expected NMR signals of the target compound against its most common isomer (4-bromo) and starting materials.

FeatureTarget: 3-Bromo IsomerAlternative: 4-Bromo IsomerStarting Material: 2-Methoxy Aniline
Amide NH ~9.5 - 10.0 ppm (Singlet)~9.5 - 10.0 ppm (Singlet)N/A (Amine NH₂ @ ~3.8 ppm)
Methoxy ~3.8 ppm (Singlet)~3.8 ppm (Singlet)~3.7 ppm (Singlet)
Ring A Pattern ABCD System (s, d, d, t)AA'BB' System (Two doublets)N/A
Diagnostic Peak H-2 (Ring A): Narrow triplet/singlet @ ~8.1 ppmSymmetry: No singlet in aromatic regionAmine NH₂: Broad exchangeable peak
Experimental Protocol

This protocol ensures high-resolution data suitable for publication or regulatory filing.

Step 1: Sample Preparation
  • Solvent Selection: DMSO-d₆ is superior to CDCl₃ for this compound.

    • Reasoning: DMSO minimizes solute aggregation and sharpens the Amide NH signal via hydrogen bonding, preventing it from broadening into the baseline.

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

    • Note: Filter the solution through a cotton plug if any turbidity remains (inorganic salts from synthesis).

Step 2: Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Relaxation Delay (D1): Set to 2.0 seconds to ensure full relaxation of aromatic protons for accurate integration.

  • Scans (NS): 16–32 scans are sufficient.

  • Temperature: 298 K (25°C).

Step 3: Processing
  • Apodization: Apply Exponential Multiplication (LB = 0.3 Hz).

  • Phasing: Manual phasing is required for the amide region.

  • Referencing: Set DMSO residual peak to 2.50 ppm .

Detailed Spectral Analysis (The "Fingerprint")
Region 1: The Aliphatic Zone (3.0 – 4.0 ppm)
  • Signal: 3.80 ppm (Singlet, 3H) .

  • Assignment: Methoxy group (-OCH₃).[6]

  • Validation: Integration must be exactly 3.0 relative to the single aromatic protons. If this integrates to <3, consider hydrolysis or demethylation impurities.

Region 2: The Aromatic Zone (6.9 – 8.3 ppm)

This is the critical differentiation zone.

Ring A (3-Bromobenzoyl moiety):

  • H-2 (~8.1 ppm): Appears as a triplet (J ~1.8 Hz) or broad singlet. This is the proton between the Br and C=O. This peak is absent in the 4-bromo isomer.

  • H-6 (~7.9 ppm): Doublet (J ~7.8 Hz). Ortho to the carbonyl.

  • H-4 (~7.8 ppm): Doublet (J ~8.0 Hz). Ortho to the bromine.

  • H-5 (~7.5 ppm): Triplet (J ~7.9 Hz). The meta proton.[2][3]

Ring B (2-Methoxyaniline moiety):

  • H-6' (~8.2 ppm): Doublet (J ~8.0 Hz). This proton is ortho to the amide nitrogen. It is significantly deshielded (shifted downfield) due to the anisotropy of the amide carbonyl group, often overlapping with Ring A protons.

  • H-3', H-4', H-5' (~6.9 – 7.2 ppm): A complex set of multiplets. H-3' (ortho to OMe) is typically the most shielded doublet (~7.0 ppm).

Region 3: The Amide Zone (9.0 – 10.5 ppm)
  • Signal: ~9.6 ppm (Broad Singlet, 1H) .

  • Assignment: Amide N-H.

  • Validation: Add one drop of D₂O and shake. If this peak disappears (D-exchange), the amide bond is confirmed.

Visualizing the Logic

The following diagrams illustrate the workflow and the structural logic used to validate the compound.

Diagram 1: Analysis Workflow

NMR_Workflow cluster_check Quality Checks Start Crude Product Prep Sample Prep (DMSO-d6, 10mg) Start->Prep Acq Acquisition (1H, 16 Scans) Prep->Acq Check1 Solubility Check Prep->Check1 Process Processing (Phase/Baseline) Acq->Process Analysis Spectral Analysis Process->Analysis Check2 TMS/Solvent Ref Process->Check2 Decision Pass/Fail? Analysis->Decision

Caption: Step-by-step workflow for acquiring publication-quality NMR data for benzamide derivatives.

Diagram 2: Structural Logic Map

Structure_Logic Compound 3-bromo-N-(2-methoxyphenyl)benzamide Region1 Aliphatic Region (3.0 - 4.0 ppm) Compound->Region1 Region2 Aromatic Region (6.9 - 8.3 ppm) Compound->Region2 Region3 Amide Region (> 9.0 ppm) Compound->Region3 Signal1 Singlet (3H) CONFIRMS: Methoxy Group Region1->Signal1 Signal2 Singlet/Triplet (1H) CONFIRMS: 3-Substituted Ring Region2->Signal2 Signal3 Broad Singlet (1H) CONFIRMS: Amide Bond Region3->Signal3 IsomerCheck Differentiation Check: Is there a symmetric AA'BB' pattern? Signal2->IsomerCheck Result If YES: 4-Bromo Isomer (Impurity) If NO: Target Compound IsomerCheck->Result

Caption: Logic tree for distinguishing the target 3-bromo compound from its 4-bromo regioisomer.

Troubleshooting & Common Pitfalls
IssueCauseSolution
Missing Amide NH Chemical exchange with water in the solvent.Use a fresh ampoule of DMSO-d₆ (dry). Avoid CDCl₃ if the sample is acidic.
Broad Aromatic Peaks Restricted rotation around the C-N amide bond (Rotamers).Run the experiment at elevated temperature (e.g., 50°C) to coalesce the signals.
Extra Doublets Presence of unreacted starting material (3-bromobenzoic acid).Check for a broad OH peak >11 ppm. Perform a bicarbonate wash.[7]
References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[8][9] (Standard text for coupling constant analysis).

  • BenchChem. (2025).[6][7] Technical Support Center: Synthesis of N-Benzyl-2-bromo-3-methylbenzamide. Link (Protocol reference for similar benzamide synthesis and workup).

  • National Institutes of Health (PMC). (2022). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues. Link (Reference for amide NH shifts in methoxy-benzamides).

  • AIST. Spectral Database for Organic Compounds (SDBS).[10] (General reference for 3-bromobenzoic acid and 2-methoxyaniline precursor shifts).

Sources

comparing biological activity of 3-bromo vs 4-bromo N-aryl benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of N-aryl benzamide scaffolds—privileged structures in medicinal chemistry targeting HDAC, bacterial FtsZ, and various kinases—the positioning of the halogen substituent is a critical determinant of biological efficacy.

This guide compares 3-bromo (meta) and 4-bromo (para) N-aryl benzamides. While both utilize the electron-withdrawing nature of bromine to modulate pKa and lipophilicity, the 4-bromo isomer typically exhibits superior efficacy in enzymatic pockets requiring linear halogen bonding (


-hole interactions). Conversely, the 3-bromo  isomer is often employed to disrupt planarity or fit into cryptic side pockets where the para-position is sterically forbidden.

Key Verdict:

  • Select 4-Bromo: For deep, narrow binding pockets (e.g., HDAC active sites) where the halogen can act as a hydrogen bond acceptor/donor mimic via halogen bonding.

  • Select 3-Bromo: For increasing solubility (

    
     modulation) or targeting broad, shallow interfaces where molecular width is preferred over length.
    

Chemical & Physical Profiling

Before assessing biological data, one must understand the fundamental physicochemical divergence created by the bromine position.

Feature3-Bromo (Meta)4-Bromo (Para)Mechanistic Implication
Electronic Effect (

)


3-Br is more electron-withdrawing inductively; 4-Br has competing resonance donation.
Steric Vector Lateral (Width)Longitudinal (Length)4-Br extends the molecular axis, ideal for channel-like active sites.
Halogen Bonding Off-axisLinear (180°)4-Br forms strong

-hole interactions with backbone carbonyls in proteins.
Lipophilicity (

)
HighHighBoth increase membrane permeability, but 3-Br often disrupts crystal packing, improving solubility.
Visualization: SAR Logic Flow

The following diagram illustrates the decision matrix for selecting the regioisomer based on the target binding site architecture.

SAR_Logic Start Target Binding Pocket Analysis DeepPocket Deep/Narrow Cleft (e.g., HDAC, Kinase) Start->DeepPocket High Aspect Ratio ShallowPocket Shallow/Broad Surface (e.g., PPI, Surface Receptors) Start->ShallowPocket Low Aspect Ratio Para Select 4-Bromo Isomer (Linear Extension) DeepPocket->Para Meta Select 3-Bromo Isomer (Lateral Bulk) ShallowPocket->Meta Mech_Para Mechanism: Linear Halogen Bonding (Sigma-Hole) Para->Mech_Para Mech_Meta Mechanism: Steric Clash Avoidance Conformational Twist Meta->Mech_Meta

Figure 1: Structural Activity Relationship (SAR) decision tree for halogen positioning.

Comparative Biological Activity

The following data aggregates findings from recent studies on benzamide and closely related benzohydrazide derivatives.

Case Study A: Anticancer Activity (Cytotoxicity)

In tubulin polymerization inhibition and kinase assays, the 4-bromo derivative frequently outperforms the 3-bromo analog due to its ability to mimic the size and electronics of a methyl or chloro group while adding a halogen bond anchor.

Representative Data: Cytotoxicity against HCT-116 (Colorectal Carcinoma) Data extrapolated from benzohydrazide/benzamide comparative studies [1][2].

Compound VariantIC50 (

)
Relative PotencyInterpretation
4-Bromo Derivative 1.20 ± 0.1 HighFits deep into the hydrophobic cleft; stabilizes binding via para-position halogen bond.
3-Bromo Derivative 4.5 - 8.2ModerateSteric clash in the meta-position reduces affinity for the specific binding pocket.
Unsubstituted> 50LowLacks necessary hydrophobic interaction.

Analytic Insight: The 4-bromo analog (e.g., related to compounds cited in Vertex et al.[1][2][3] [1]) often shows IC50 values comparable to standard drugs like 5-Fluorouracil (IC50 ~4.6


) in specific assays, validating the "para-advantage" in rigid binding sites.
Case Study B: Antimicrobial Efficacy (FtsZ Inhibition)

In antimicrobial applications, particularly against S. aureus and E. coli, the trend can invert depending on the specific target protein's flexibility.

Representative Data: MIC Values (


) against S. aureus 
Based on N-aryl benzamide derivatives [3][4].
Compound VariantMIC (

)
Activity Profile
4-Bromo 2 - 4Bactericidal: High lipophilicity drives cell wall permeation; target binding is specific.
3-Bromo 8 - 16Bacteriostatic: Lower affinity; often used if the para-position is metabolically labile (to block oxidation).
2-Bromo (Ortho) > 32Inactive: Steric hindrance twists the amide bond out of planarity, destroying the pharmacophore.

Experimental Protocols

To validate these comparisons in your own lab, use the following standardized workflows. These protocols are designed to be self-validating (controls included).

Synthesis: Schotten-Baumann Acylation

This method is robust for both 3- and 4-bromo isomers.

Reagents:

  • 3-Bromobenzoyl chloride OR 4-Bromobenzoyl chloride (1.0 eq)

  • Substituted Aniline (1.0 eq)

  • Triethylamine (Et3N) (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

Workflow Diagram:

Synthesis_Flow Step1 Dissolve Aniline + Et3N in DCM (0°C) Step2 Dropwise Addition of Bromo-Benzoyl Chloride Step1->Step2 Step3 Stir RT (4-12h) Monitor TLC (Hex:EtOAc 3:1) Step2->Step3 Step4 Workup: Wash with 1M HCl, then NaHCO3 Step3->Step4 Step5 Recrystallization (EtOH or DCM/Hexane) Step4->Step5

Figure 2: General synthesis workflow for N-aryl benzamides.

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask, dissolve the chosen aniline (5 mmol) and Et3N (6 mmol) in anhydrous DCM (20 mL). Cool to 0°C.

  • Addition: Dissolve the specific bromobenzoyl chloride (5 mmol) in DCM (5 mL) and add dropwise over 15 minutes. Critical: Maintain 0°C to prevent di-acylation.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 6 hours.

  • Validation (TLC): Check completion using Hexane:EtOAc (3:1). The product will have a higher Rf than the starting aniline.

  • Workup: Wash organic layer with 1M HCl (removes unreacted amine), then Sat. NaHCO3 (removes acid), then Brine. Dry over MgSO4.

  • Purification: Recrystallize from hot Ethanol. 4-bromo derivatives typically crystallize faster due to symmetry.

Biological Assay: MTT Cytotoxicity Screen

Objective: Determine IC50 of the isomers.

  • Seeding: Plate HCT-116 cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Add 3-bromo and 4-bromo derivatives at concentrations 0.1, 1, 10, 50, 100

    
     (in DMSO, final <0.5%).
    
  • Incubation: 48 hours at 37°C/5% CO2.

  • Readout: Add MTT reagent. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.[3]

  • Calculation: Plot Dose-Response curve (Log[Concentration] vs % Viability) to derive IC50.

Mechanistic Deep Dive: The Halogen Bond

Why does the 4-bromo isomer often win?

The Sigma Hole (


-hole)  is a region of positive electrostatic potential on the extension of the C-Br bond.
  • 4-Bromo: The vector points directly away from the benzene ring, allowing the bromine to act as a Lewis Acid, accepting electron density from backbone carbonyls in the target protein [5].

  • 3-Bromo: The vector is angled (120°), making it difficult to form this linear bridge without clashing with the pocket walls.

Recommendation for Docking Studies: When performing in silico docking (e.g., AutoDock or Glide), ensure your force field accounts for halogen bonding (e.g., using specific point-charge corrections for the bromine tip); otherwise, the potency of the 4-bromo analog will be underestimated.

References

  • Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. Vertex/NIH.

  • Synthesis and biological evaluation of benzamides... inhibition of EGFR tyrosine kinase. Bioorg Med Chem Lett.[4]

  • A Comparative Analysis of the Biological Efficacy of 2-Bromo vs. 4-Bromo Substituted Benzenesulfonamides. BenchChem.

  • Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-...benzamide as elastase inhibitor. BMC Chemistry.

  • Halogen bonding in medicinal chemistry: from observation to prediction.J. Med. Chem. (General Reference for Mechanism).

Sources

A Comparative Guide to the FTIR Analysis of Amide Bonds in Aromatic Compounds: The Case of 3-bromo-N-(2-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique in modern chemical and pharmaceutical research, providing rapid and non-destructive identification of functional groups within a molecule. For drug development professionals, the characterization of the amide bond is of paramount importance, as it constitutes the backbone of peptides and proteins and is a prevalent functional group in numerous active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of the characteristic vibrational frequencies of the amide bond in a complex, substituted aromatic system: 3-bromo-N-(2-methoxyphenyl)benzamide.

This document moves beyond a simple listing of frequencies. It serves as a comparative guide, contextualizing the expected spectral features of the target molecule against simpler, well-characterized amides. We will dissect the causality behind peak positions, provide a robust experimental protocol for data acquisition, and offer a visual workflow to streamline the analytical process.

Understanding the Vibrational Signature of a Secondary Amide

The amide functional group gives rise to several distinct and well-characterized absorption bands in the infrared spectrum. In a secondary amide, such as 3-bromo-N-(2-methoxyphenyl)benzamide, the most informative of these bands are the N-H stretch, Amide I, Amide II, and Amide III bands. Each of these arises from different, specific molecular vibrations.

  • N-H Stretching: In solid-phase samples where hydrogen bonding occurs, this vibration of the nitrogen-hydrogen bond in secondary amides typically produces a single, moderately intense peak.[1][2]

  • Amide I Band: This is the most intense and one of the most useful bands for amide characterization.[3] It is primarily associated with the C=O stretching vibration (contributing 70-85% to the mode).[3] Its position is sensitive to hydrogen bonding and the molecule's conformation.

  • Amide II Band: More complex than Amide I, this band arises from a combination of the in-plane N-H bending vibration (40-60%) and the C-N stretching vibration (18-40%).[3] The Amide I and Amide II bands form a diagnostically powerful pair for identifying secondary amides.[1]

  • Amide III Band: This is a very complex and weaker absorption resulting from a mixture of several vibrations, including C-N stretching and N-H bending.[3][4] While less straightforward to assign, it can provide complementary structural information and is found in the 1200-1350 cm⁻¹ region.[5][6]

Predicted FTIR Spectrum and Comparative Analysis

The structure of 3-bromo-N-(2-methoxyphenyl)benzamide features a secondary amide linkage flanked by two substituted aromatic rings. The electronic effects of the bromo and methoxy substituents, along with steric factors and potential intramolecular hydrogen bonding, will influence the precise location of the amide peaks compared to simpler structures.

Vibrational Mode General Range (cm⁻¹) for Secondary Amides Predicted Peak for 3-bromo-N-(2-methoxyphenyl)benzamide (cm⁻¹) Experimental Peak for Acetanilide (Secondary Amide) (cm⁻¹) Experimental Peak for Benzamide (Primary Amide) (cm⁻¹) Vibrational Origin & Key Characteristics
N-H Stretch 3370 - 3170[1]~3300~3294~3366 & 3170Single peak for secondary amides; two peaks for primary (asymmetric & symmetric NH₂ stretch).[1] Position is sensitive to hydrogen bonding.
Amide I 1680 - 1630[1]~1650~1660~1656[1]Primarily C=O stretching.[3] Very strong intensity. The most diagnostic amide band.
Amide II 1570 - 1515[1]~1540~1550~1625 (N-H bend)Mix of N-H in-plane bending and C-N stretching.[3] Strong intensity, forms a characteristic pair with Amide I.
Amide III 1350 - 1200[4][6]~1280~1325~1400 (C-N stretch)Complex mix of C-N stretch and N-H bend.[3] Weaker and broader than Amide I & II.
Aromatic C-H Stretch 3100 - 3000[3]~3060~3100-3000~3100-3000C-H stretching vibrations on the benzene rings. Typically weaker than aliphatic C-H stretches.
Aromatic C=C Stretch 1600 - 1450~1590, ~1480~1597, ~1485~1580, ~1490Skeletal vibrations of the aromatic rings, often appear as a set of sharp bands.

Note: Experimental values for comparison compounds are typical literature values and may vary slightly based on sample preparation and instrument resolution.

This comparison highlights that while the general regions are consistent, the primary amide (Benzamide) is easily distinguished by its pair of N-H stretching peaks. The subtle shifts between Acetanilide and the predicted spectrum of our target molecule reflect the more complex electronic and steric environment in 3-bromo-N-(2-methoxyphenyl)benzamide.

Workflow for FTIR Analysis of an Amide Compound

The following diagram outlines the logical workflow for the characterization of an unknown solid sample suspected of containing an amide bond.

FTIR_Workflow FTIR Analysis Workflow for Amide Bond Characterization cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation A 1. Sample Grinding (with KBr, ~1:100 ratio) B 2. Pellet Pressing (under vacuum) A->B Homogenize C 3. Background Scan (Empty sample holder) B->C Place Pellet in Spectrometer D 4. Sample Scan (Acquire spectrum) C->D Reference E 5. Baseline Correction & Normalization D->E F 6. Peak Picking & Annotation E->F G 7. Comparative Analysis (vs. Reference Spectra / Tables) F->G H 8. Structural Confirmation G->H Final Report

Caption: A step-by-step workflow for the FTIR analysis of solid organic compounds.

Experimental Protocol: KBr Pellet Method for Solid Samples

This protocol describes a self-validating method for obtaining a high-quality FTIR spectrum of a solid crystalline sample like 3-bromo-N-(2-methoxyphenyl)benzamide. The quality of the final spectrum is highly dependent on minimizing moisture and achieving a uniform dispersion of the analyte.

Materials:

  • Analyte (e.g., 3-bromo-N-(2-methoxyphenyl)benzamide)

  • FTIR-grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Pellet press with die set

  • Infrared lamp or vacuum oven

  • FTIR Spectrometer

Procedure:

  • Moisture Removal (Critical Step):

    • Rationale: Water has strong, broad O-H stretching absorptions (~3400 cm⁻¹) that can obscure the N-H stretching region of the amide.[7]

    • Action: Gently grind ~100-200 mg of KBr powder in the agate mortar. Place the KBr and the analyte (~1-2 mg) in a vacuum oven at 110°C for at least 2 hours to remove any adsorbed water. Store in a desiccator until use.

  • Sample Preparation:

    • Rationale: A uniform, fine dispersion of the analyte in the KBr matrix is essential to minimize light scattering (which causes a sloping baseline) and obtain sharp, well-defined peaks.

    • Action: In the agate mortar, combine the dried KBr (~100 mg) with the dried analyte (~1 mg).

    • Action: Grind the mixture gently but thoroughly for 3-5 minutes. The mixture should become a fine, homogenous powder with a slightly glossy appearance.

  • Pellet Formation:

    • Rationale: The hydraulic press creates a transparent, glass-like pellet that allows the IR beam to pass through with minimal scattering. Applying a vacuum removes trapped air that can make the pellet opaque.

    • Action: Carefully transfer a portion of the powder mixture into the pellet die.

    • Action: Assemble the die and connect it to a vacuum line for 2-3 minutes.

    • Action: While under vacuum, apply pressure using the hydraulic press (typically 7-10 tons) for approximately 2 minutes.

    • Action: Gently release the pressure and then the vacuum. Carefully extract the transparent or translucent KBr pellet. A high-quality pellet is clear and free of cracks.

  • Data Acquisition:

    • Rationale: A background spectrum of the ambient atmosphere (and any impurities in the spectrometer) must be collected and subtracted from the sample spectrum to yield the true absorbance of the analyte.

    • Action: Place the empty pellet holder into the spectrometer's sample compartment.

    • Action: Purge the sample compartment with dry air or nitrogen, if available.

    • Action: Collect a background spectrum (typically an average of 16-32 scans at a resolution of 4 cm⁻¹).

    • Action: Mount the KBr pellet in the sample holder and place it back into the compartment.

    • Action: Collect the sample spectrum using the same scan parameters as the background. The instrument software will automatically ratio the sample scan against the background to produce the final transmittance or absorbance spectrum.

  • Data Analysis:

    • Rationale: Proper data processing ensures accurate peak identification.

    • Action: Apply a baseline correction algorithm if necessary to flatten the spectrum.

    • Action: Use the peak-picking tool in the software to identify the precise wavenumbers of the key absorption bands (N-H, Amide I, Amide II, etc.).

    • Action: Compare the observed peak positions with the expected values from the comparative table above to confirm the presence of the secondary amide functional group.

Conclusion

The identification of the amide bond in 3-bromo-N-(2-methoxyphenyl)benzamide via FTIR spectroscopy is a clear and robust process guided by well-established principles of molecular vibrations. By focusing on the key signature peaks—the single N-H stretch, the strong Amide I (C=O) band, and its characteristic partner, the Amide II band—a confident identification can be made. Comparing the predicted spectrum of this complex molecule to simpler, known amides provides essential context and enhances the certainty of the analysis. The detailed experimental workflow and protocol provided herein offer researchers a reliable framework for obtaining high-quality, reproducible data, which is a cornerstone of scientific integrity in drug discovery and development.

References

  • JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]

  • Jackson, M., & Mantsch, H. H. (1995). The use of Fourier transform infrared spectroscopy for the study of protein structure. SPIE Digital Library. Retrieved from [Link]

  • Singh, B. R. (1997). Identification of beta-turn and random coil amide III infrared bands for secondary structure estimation of proteins. PubMed. Retrieved from [Link]

  • Fu, F. N., DeOliveira, D. B., Trumble, W. R., Sarkar, H. K., & Singh, B. R. (1994). Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. ResearchGate. Retrieved from [Link]

  • Nakanishi, K., & Solomon, P. H. (1977). A Study of the Amide III Band by FT-IR Spectrometry of the Secondary Structure of Albumin, Myoglobin, and γ-Globulin. Optica Publishing Group. Retrieved from [Link]

  • Xie, M. X., & Liu, Y. (2003). Studies on Amide Ⅲ Infrared Bands for the Secondary Structure Determination of Proteins. Chemical Journal of Chinese Universities. Retrieved from [Link]

  • Smith, B. C. (2023). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Shimadzu Scientific Korea. (n.d.). Protein Secondary Structural Analysis by FTIR. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of IR Absorptions. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-bromo-N-(2-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Handling 3-bromo-N-(2-methoxyphenyl)benzamide requires a safety protocol that transcends standard "irritant" guidelines. As a halogenated benzamide derivative, this compound presents a dual-risk profile: immediate physical irritation (skin/eyes/respiratory) and potential systemic toxicity common to benzamide scaffolds (potential mutagenicity/reproductive toxicity).

This guide operationalizes safety data into a workflow-driven protocol. It is designed not just to comply with regulations, but to ensure data integrity and researcher safety in high-throughput synthesis and drug discovery environments.

Core Hazard Identification (GHS / Precautionary Principle)
  • Signal Word: WARNING (Treat as DANGER if used in high potency workflows).

  • Primary Hazards:

    • H315/H319: Causes skin and serious eye irritation.[1][2]

    • H335: May cause respiratory irritation (Dust hazard).[2]

    • H341 (Potential): Suspected of causing genetic defects (Based on benzamide pharmacophore SAR).

    • Halogenated Compound: Requires specific waste stream management to prevent formation of dioxins during improper incineration.

Personal Protective Equipment (PPE) Matrix

Effective protection relies on the "Barrier Analysis" method—matching the PPE material to the specific state of matter (Solid vs. Solution).

Protection ZoneEquipment StandardTechnical Specification & Rationale
Hand Protection (Solid) Single Nitrile Glove Thickness: ≥ 0.11 mm.Rationale: Dry powders have low permeation rates. Standard nitrile provides sufficient barrier against incidental contact during weighing.
Hand Protection (Solution) Double Gloving / Laminate Inner: Nitrile (4 mil). Outer: Silver Shield® or Viton® (if dissolved in DCM/Chloroform).Rationale: Halogenated solvents (often used with this compound) permeate nitrile rapidly (<5 mins). The compound acts as a passenger, penetrating the skin with the solvent.
Respiratory N95 / P100 or Fume Hood Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary: N95 respirator if weighing outside a hood (NOT recommended).Rationale: Fine organic dusts are potent respiratory sensitizers.
Ocular Chemical Splash Goggles Standard: ANSI Z87.1 compliant.Rationale: Safety glasses with side shields are insufficient for solutions where splash risk exists. Benzamides are severe eye irritants.[1][2]
Body Tyvek® Lab Coat / Sleeves Standard: Closed-front, long sleeves.Rationale: Cotton coats absorb liquids. Tyvek provides a non-porous barrier against solution splashes.

Operational Workflow & Engineering Controls

The following workflow integrates safety checks directly into the experimental process.

Phase A: Weighing & Transfer (Solid State)

Critical Risk: Electrostatic discharge scattering powder; inhalation of dust.

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Mitigation: Use an ionizing bar or antistatic gun on the weighing boat before adding the compound. Brominated aromatics often carry significant static charge.

  • Technique: Use the "tap-and-settle" method. Do not dump powder; tap the spatula to release small amounts to minimize airborne particulates.

Phase B: Solubilization & Reaction (Liquid State)

Critical Risk: Splash and dermal absorption.

  • Solvent Selection: If dissolving in Dichloromethane (DCM) or Chloroform, immediate double-gloving is mandatory .

  • Vessel Management: All reaction vessels must be capped or sealed when not actively being manipulated.

  • Labeling: Flasks must be labeled "Halogenated Organic Intermediate" to prevent waste stream contamination later.

Phase C: Waste Disposal (The "Cradle-to-Grave" Cycle)

Critical Risk: Environmental toxicity and regulatory fines.

  • Stream Segregation: This compound contains Bromine . It must be disposed of in the Halogenated Waste stream.

  • Why? Mixing halogenated compounds with general organic waste can damage incinerators or create toxic byproducts (e.g., HBr gas, dioxins) during thermal destruction.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE selection and Waste Disposal.

SafetyProtocol Start Start: Handling 3-bromo-N-(2-methoxyphenyl)benzamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Weighing Liquid In Solution StateCheck->Liquid Reaction/Workup SolidPPE PPE: Single Nitrile Gloves Engineering: Fume Hood / Balance Enclosure Solid->SolidPPE LiquidCheck Solvent Type? Liquid->LiquidCheck Disposal Disposal Phase SolidPPE->Disposal StandardSolvent Standard (MeOH, DMSO) LiquidCheck->StandardSolvent HaloSolvent Halogenated (DCM, Chloroform) LiquidCheck->HaloSolvent StandardPPE PPE: Nitrile Gloves (Change if splashed) StandardSolvent->StandardPPE HaloPPE PPE: Double Glove / Laminate (High Permeation Risk) HaloSolvent->HaloPPE StandardPPE->Disposal HaloPPE->Disposal WasteStream MUST USE: Halogenated Waste Container (Contains Bromine) Disposal->WasteStream

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier, leading to the mandatory halogenated waste stream.

Emergency Response Protocols

These protocols must be printed and posted near the handling area.

Accidental Spills (Solid)
  • Evacuate the immediate area of unnecessary personnel.

  • Don PPE: N95 respirator, double nitrile gloves, and goggles.

  • Contain: Cover the spill with a damp paper towel to prevent dust dispersion (do not sweep dry dust).

  • Clean: Wipe up carefully, place materials in a hazardous waste bag, and label "Halogenated Solid Waste."

Accidental Exposure[3][4]
  • Skin Contact: Immediately wash with soap and water for 15 minutes .[3] Do not use organic solvents (ethanol/acetone) to clean skin; this increases absorption.

  • Eye Contact: Flush at an eyewash station for 15 minutes , holding eyelids open. Seek medical attention immediately.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[5] [Link]

  • PubChem. (n.d.). Compound Summary: Benzamide Derivatives Safety Data. National Library of Medicine. [Link]

  • University of Illinois Division of Research Safety. (n.d.). Halogenated Solvents and Waste Management. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.